Boc-met-leu-ome

Catalog No.
S8924682
CAS No.
66880-59-9
M.F
C17H32N2O5S
M. Wt
376.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-met-leu-ome

CAS Number

66880-59-9

Product Name

Boc-met-leu-ome

IUPAC Name

methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoate

Molecular Formula

C17H32N2O5S

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C17H32N2O5S/c1-11(2)10-13(15(21)23-6)18-14(20)12(8-9-25-7)19-16(22)24-17(3,4)5/h11-13H,8-10H2,1-7H3,(H,18,20)(H,19,22)/t12-,13-/m0/s1

InChI Key

YDAPZLXQYTXIPR-STQMWFEESA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

N-tert-Butoxycarbonyl-methionyl-leucine methyl ester properties

Author: Smolecule Technical Support Team. Date: February 2026

Monomer Properties and Synthetic Strategies

The target dipeptide is constructed from two protected amino acids: Boc-Methionine and Leucine Methyl Ester. The properties of the leucine derivative are well-documented, while information for Boc-Methionine is more limited.

Characterized Building Block: Boc-L-Leucine Methyl Ester

The leucine component is commercially available and its properties are summarized in the table below.

Property Specification
CAS Number 63096-02-6 [1] [2]
Molecular Formula C₁₂H₂₃NO₄ [3] [4] [2]
Molecular Weight 245.32 g/mol [1] [2]
Purity ≥ 98% (HPLC) [2]
Appearance Light yellowish liquid [2]
Optical Rotation [α]D²⁰ = -32.91 ± 2° (C=1 in DMF) [2]
Storage Store at 0-8°C [2]
Synonyms Boc-L-Leu-OMe, Boc-Leucine methyl ester [4] [2]
Limited-Information Building Block: Boc-L-Methionine

A closely related compound, N-(tert-butoxycarbonyl)-N-methyl-L-methionine (CID 11821461), is recorded in PubChem with the molecular formula C₁₁H₂₁NO₄S [5]. However, no analytical data or properties for the standard N-(tert-butoxycarbonyl)-L-methionine (Boc-Met-OH) were found in the search results, indicating a gap in the available public data for this monomer.

Synthetic Methodology

The synthesis of your target dipeptide, Boc-Met-Leu-OMe, would typically follow a standard peptide coupling strategy. The following diagram outlines the general workflow and logical relationship of the synthetic steps.

G Boc_Met Boc-L-Methionine (Boc-Met-OH) Coupling Peptide Coupling Boc_Met->Coupling  Activated Carboxyl Leu_OMe L-Leucine Methyl Ester (H-Leu-OMe) Leu_OMe->Coupling  Free Amine Boc_Met_Leu_OMe This compound (Target Dipeptide) Coupling->Boc_Met_Leu_OMe

A critical first step in this pathway is the synthesis of the H-Leu-OMe coupling partner. An efficient and modern method for preparing amino acid methyl ester hydrochlorides is described below.

Detailed Protocol: Synthesis of Leucine Methyl Ester Hydrochloride [6]

This method uses trimethylchlorosilane (TMSCl) in methanol, which offers mild reaction conditions, simple workup, and high yields.

  • Reaction Principle: Amino Acid + MeOH + TMSCl → Amino Acid Methyl Ester Hydrochloride
  • Key Advantages: The TMSCl/MeOH system is more convenient than traditional methods using thionyl chloride or gaseous HCl, as it proceeds at room temperature without strict temperature control.
  • Procedure:
    • Place L-leucine (0.1 mol) in a round-bottom flask.
    • Slowly add freshly distilled trimethylchlorosilane (TMSCl, 0.2 mol) with stirring.
    • Add methanol (100 mL). The mixture will form a solution or suspension.
    • Stir the reaction at room temperature for 12 hours (monitor by TLC).
    • Upon completion, concentrate the mixture on a rotary evaporator to obtain the product, leucine methyl ester hydrochloride, as a solid.
  • Reported Yield: 96% [6].
  • Analytical Data (for HCl salt):
    • ¹H-NMR (300 MHz, D₂O): δ 4.10 (t, 1H), 3.78 (s, 3H), 1.82 (m, 1H), 1.65 (m, 2H), 0.89 (m, 6H).
    • ¹³C-NMR (75 MHz, D₂O): δ 171.4, 53.6, 51.6, 38.9, 24.0, 21.6, 21.2.
    • ESI-MS: Calculated for [M+H]⁺ (free base): 146.1; Found: 146.3 [6].

Research Recommendations

To proceed with the synthesis and characterization of N-tert-Butoxycarbonyl-methionyl-leucine methyl ester, here are actionable steps:

  • Source the Monomers: Boc-L-Leucine methyl ester is commercially available from suppliers like ChemImpex [2] and Santa Cruz Biotechnology [1]. You will need to source Boc-L-Methionine from a specialized chemical supplier.
  • Plan the Coupling: Choose an appropriate coupling reagent (e.g., DCC, EDC/HOBt, HATU) for the final peptide bond formation. The reaction should be performed in an anhydrous solvent like DCM or DMF, often in the presence of a base.
  • Establish QC Metrics: Once synthesized, you will need to fully characterize the dipeptide. Plan to use techniques including:
    • HPLC to establish purity.
    • Mass Spectrometry (ESI-MS) for mass confirmation.
    • NMR Spectroscopy (¹H and ¹³C) to verify structure and check for racemization.

References

Boc-Met-Leu-OMe solubility acetonitrile methanol

Author: Smolecule Technical Support Team. Date: February 2026

What the Search Results Contain

The search results indicate that compounds like Boc-Met-OMe and Boc-Leu-OMe are established reagents used in peptide synthesis [1] [2]. However, the specific dipeptide Boc-Met-Leu-OMe was not mentioned. Here's the related, available data:

Compound Name CAS Number Relevance to Your Search Available Data
Boc-L-Leucine methyl ester(Boc-Leu-OMe) [2] 63096-02-6 A building block for this compound Appearance, molecular formula, storage conditions
Boc-N-Me-Leu-OH [3] 53363-89-6 A related, modified leucine derivative Purity, physical state, melting point, specific rotation

Experimental Workflow for Solubility Determination

If you need to determine the solubility yourself, you can follow this general workflow. The diagram below outlines the key steps.

Start Start Solubility Test Weigh Weigh Sample Start->Weigh AddSolvent Add Solvent Dropwise Weigh->AddSolvent DissolveCheck Does compound dissolve? AddSolvent->DissolveCheck DissolveCheck->AddSolvent No, add more Calculate Calculate Solubility DissolveCheck->Calculate Yes Record Record Result Calculate->Record

References

Boc-Met-Leu-OMe thermal stability melting point

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data

The following table consolidates the key quantitative data available for Boc-Met-Leu-OMe.

Property Value Conditions / Notes
Melting Point 107-109 °C Solvents: Ethyl acetate, hexane [1]
Boiling Point 524.7 ± 50.0 °C Predicted [1]
Density 1.088 ± 0.06 g/cm³ Predicted [1]
Molecular Formula C₁₇H₃₂N₂O₅S [2] [1]
Molecular Weight 376.51 g/mol [2] [1]
CAS Number 66880-59-9 [2] [1]

Experimental Context and Handling

The melting point is a key indicator of the compound's purity and crystal structure. The documented value was determined in specific solvent mixtures, which is common practice for peptide derivatives to purify and characterize them [1].

While a direct thermal stability protocol was not located, a core related experimental skill in working with this compound is the removal of the Boc (tert-butyloxycarbonyl) protecting group, which is typically done prior to further synthesis.

The diagram below outlines a standard workflow for cleaving a peptide from a Boc-based resin, which involves steps relevant to handling this class of compounds under controlled conditions [3].

G Start Peptidyl-Resin Preparation A Remove N-terminal Boc Group Start->A B Dry Peptide Resin A->B C Cleave with Anhydrous HF + Scavengers B->C D Evaporate HF C->D E Extract Peptide D->E F Precipitate in Ether E->F End Crude Peptide F->End

Workflow for HF Cleavage of Boc-Protected Peptides [3]

This process requires specialized equipment and strict safety protocols due to the high toxicity and corrosiveness of anhydrous Hydrogen Fluoride (HF) [3]. Scavengers like anisole and p-thiocresol are added to the reaction to prevent side reactions and protect susceptible amino acid residues during cleavage [3].

Research Implications

This compound is a protected dipeptide unit. Its primary research application is in peptide synthesis, where it serves as a building block to construct larger, more complex peptide structures for pharmaceutical and biochemical research [4].

References

Comprehensive Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Boc-Met-Leu-OMe

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) represents a fundamental methodology in modern peptide chemistry that has revolutionized the field since its introduction by R. Bruce Merrifield in 1963, work for which he later received the Nobel Prize in Chemistry. This technique has become the accepted method for creating peptides and proteins in laboratory settings synthetically, particularly for peptides that are challenging to express using biological systems. The core innovation of SPPS lies in its immobilization of the growing peptide chain on a solid support, typically insoluble polymeric beads, enabling the use of excess reagents to drive reactions to completion while allowing simple filtration and washing steps to remove soluble by-products. This approach stands in stark contrast to classical liquid-phase synthesis, which requires laborious purification between each coupling step and has been largely replaced by SPPS in most research and development settings. [1] [2]

The significance of SPPS extends across multiple scientific disciplines, with particular importance in pharmaceutical development where peptides have gained substantial ground as therapeutic agents. In fact, over the past six years, the pharmaceutical industry has witnessed 22 peptide drug approvals, demonstrating the growing commercial and medical relevance of synthetic peptides. Additionally, peptides play crucial roles in antibody-drug conjugate constructs, serving as linkers, payloads, or both. The synthetic accessibility offered by SPPS enables the incorporation of unnatural amino acids, peptide/protein backbone modifications, and the synthesis of D-proteins consisting of D-amino acids, greatly expanding the chemical space available for drug discovery and development. [1] [3]

SPPS Methodologies: Boc vs. Fmoc Chemistry

Fundamental Principles of SPPS

The general principle of SPPS involves repeated cycles of coupling and deprotection steps, building the peptide chain in a C-terminal to N-terminal direction, opposite to biological protein synthesis. In each cycle, the N-terminal amine of the solid-phase attached peptide is coupled to a single N-protected amino acid unit, followed by deprotection to reveal a new N-terminal amine for subsequent coupling. The overwhelmingly important consideration in SPPS is achieving extremely high yield in each step, as even modest per-step yields quickly diminish overall success for longer peptides. For instance, with a 99% yield per coupling step, a 26-amino acid peptide would be synthesized with 77% final yield, while at 95% yield per step, the overall yield drops to just 25%. This mathematical reality necessitates the use of amino acid excesses (typically 2-10x) and highly optimized coupling agents. [1]

Two major protecting group strategies dominate modern SPPS practice: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. These approaches represent orthogonal protection schemes with different deprotection mechanisms and side-chain protection strategies. The choice between Boc and Fmoc chemistry depends on multiple factors including peptide sequence, scale, available equipment, and safety considerations. Both methods employ carbamate-based protecting groups that readily release CO₂ during deprotection, providing an irreversible driving force for the reaction. [1] [2]

Comparative Analysis of Boc and Fmoc Chemistry

Table 1: Comparison of Boc and Fmoc SPPS Methodologies

Parameter Boc Chemistry Fmoc Chemistry
Protecting Group tert-butyloxycarbonyl 9-fluorenylmethyloxycarbonyl
Deprotection Conditions Acidic (25-50% TFA) Basic (20% piperidine in DMF)
Side Chain Protection Acid-stable (e.g., benzyl) Acid-labile (e.g., tert-butyl)
Final Cleavage Strong acid (HF or TFMSA) Mild acid (TFA cocktail)
Key Advantages Reduced aggregation during synthesis; better for complex syntheses Safer handling; no HF required; orthogonal protection flexibility
Limitations Requires hazardous HF handling; specialized equipment needed Less atom-economical; slower deprotection kinetics

The Boc strategy was the original method developed by Merrifield and relies on differential acid sensitivity for N-terminal deprotection versus final resin cleavage and side-chain deprotection. The Boc group itself is removed with moderate concentrations of trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage require stronger acids such as hydrofluoric acid (HF) for cleavage. This requirement for HF represents a significant safety concern and generally necessitates specialized equipment and training, making Boc chemistry less accessible for routine synthesis. However, Boc chemistry remains valuable for complex syntheses and for base-sensitive peptide analogs such as depsipeptides. [1] [2]

In contrast, Fmoc chemistry employs a base-labile protecting group (removed with 20% piperidine in DMF) while utilizing acid-labile groups for side-chain protection and final resin cleavage. This orthogonal scheme eliminates the need for HF, with final cleavage accomplished using trifluoroacetic acid cocktails typically containing scavengers. The improved safety profile of Fmoc chemistry has made peptide synthesis accessible to non-specialists and is responsible for its widespread adoption in most research settings. Additionally, the orthogonality of Fmoc protection schemes enables sophisticated on-resin modifications that would be difficult or impossible with Boc protocols. [1] [2]

Resin and Reagent Selection for SPPS

Solid Support Systems

The choice of solid support profoundly influences the efficiency of SPPS through its physical properties and loading capacity. The solid-phase matrix must be insoluble yet porous, allowing access to the reactive sites while enabling efficient solvent exchange during washing steps. The most common supports include polystyrene resins cross-linked with divinylbenzene, which exhibit minimal swelling in dichloromethane (DCM), and polyamide resins, which demonstrate significantly greater swelling capacity. The degree of swelling influences reaction kinetics and suitability for automated synthesizers, with highly swelling resins potentially problematic for instruments with limited well capacity. [1]

The linkage between the solid support and the growing peptide chain is mediated through a handle or linker that determines the C-terminal functionality of the final peptide and the conditions required for cleavage. For the target dipeptide Boc-Met-Leu-OMe, which features a C-terminal methyl ester, appropriate resin selection would involve a linker that yields the methyl ester upon cleavage. Specialized linkers like the Wang resin or superacid-sensitive resins may be employed depending on the specific C-terminal modification desired. [1]

Coupling Reagents and Mechanisms

Activation of the carboxyl group is essential for efficient amide bond formation in SPPS. The most common activation approaches involve either carbodiimides or uranium/phosphonium salts of non-nucleophilic anions. Carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) react with carboxylic acids to form highly reactive O-acyl-urea intermediates. However, these intermediates are prone to racemization and may lead to epimerization of the amino acid chiral center. [1]

To minimize racemization and enhance coupling efficiency, aromatic oximes such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used as additives. These compounds react with the O-acyl-urea to form less reactive but more selective active esters. More recently, uranium-type reagents including HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have gained popularity as highly efficient coupling agents that minimize racemization. The neighboring group effect of HOAt in HATU makes it particularly effective for sterically hindered couplings. [1]

Table 2: Common Coupling Reagents in SPPS

Reagent Class Examples Mechanism Advantages Limitations
Carbodiimides DCC, DIC O-acyl-urea formation Low cost; well-established Racemization; DCU byproduct precipitation
Carbodiimides + Additives DIC/HOBt, DIC/HOAt Active ester formation Reduced racemization; improved efficiency Additional component required
Uronium Salts HBTU, HATU Uronium intermediate Fast coupling; minimal racemization Higher cost; sensitivity to moisture
Phosphonium Salts PyBOP, PyAOP Phosphonium intermediate Excellent efficiency; low epimerization Higher cost; POByp-product

Experimental Protocol: Synthesis of this compound

Materials and Equipment

Required materials for the synthesis include: Boc-Met-OH and Boc-Leu-OH protected amino acids; appropriate solid support (e.g., Merrifield resin for methyl ester formation); coupling reagents such as DIC and HOBt; deprotection reagents including TFA and dichloromethane (DCM); cleavage cocktail components; and solvents such as dimethylformamide (DMF), DCM, and diethyl ether. For Boc chemistry, specialized equipment for HF cleavage may be required unless alternative cleavage approaches are implemented. [1] [2]

Essential laboratory equipment includes: solid-phase reaction vessels with fritted discs; orbital shaker or mechanical stirring apparatus; vacuum filtration system; automated peptide synthesizer (optional); rotary evaporator; analytical HPLC system; and mass spectrometry access for product verification. For manual synthesis, reaction vessels should allow for efficient solvent exchange through filtration while maintaining an inert atmosphere when necessary. [1]

Step-by-Step Synthesis Procedure

Resin preparation and loading: Begin with pre-loaded methionine resin or functionalize the resin with the C-terminal amino acid. For methyl ester functionality, use Merrifield resin (chloromethyl polystyrene). Swell the resin (0.5-1.0 mmol scale) in DCM for 30 minutes. If loading the first amino acid manually, dissolve Boc-Met-OH (3 equiv.) in minimal DCM, add DIPEA (6 equiv.), and add to the swollen resin. Agitate for 2-4 hours, then cap any unreacted sites with methanol (3x10 min). Wash thoroughly with DCM (3x), DMF (3x), and again DCM (3x). [1] [2]

The following workflow outlines the cyclic process of Boc-SPPS:

G Start Start: Boc-protected resin Deprotection TFA Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Washing (DCM → DMF → DCM) Deprotection->Wash1 Neutralization Neutralization (5% DIPEA in DCM) Wash1->Neutralization Wash2 Washing (DCM → DMF) Neutralization->Wash2 Coupling Coupling Reaction Boc-Leu-OH (3 equiv) DIC (3 equiv) + HOBt (3 equiv) in DMF, 1-2 hours Wash2->Coupling Wash3 Washing (DMF → DCM) Coupling->Wash3 Test Kaiser Test Wash3->Test Test->Deprotection Positive Cleavage Global Cleavage HF or TFMSA with scavengers Test->Cleavage Negative Precipitation Precipitation Cold Diethyl Ether Cleavage->Precipitation Final This compound Purification & Analysis Precipitation->Final

Boc deprotection cycle: Remove the Boc protecting group using 25-50% TFA in DCM (v/v) with a reaction time of 15-30 minutes. This step generates the free amine for subsequent coupling. Follow deprotection with thorough washing using DCM (3x), DMF (3x), and again DCM (3x) to completely remove TFA. A neutralization step with 5% DIPEA in DCM may be employed to ensure complete removal of TFA salts and create a non-protonated amine for coupling. [1] [2]

Coupling cycle: For the leucine coupling, pre-activate Boc-Leu-OH (3 equiv.) with DIC (3 equiv.) and HOBt (3 equiv.) in DMF for 5 minutes before adding to the resin. Alternatively, add the amino acid and coupling reagents directly to the resin. Couple for 1-2 hours with agitation. Monitor coupling completion using the Kaiser test for free amines. If necessary, perform a second coupling with fresh reagents to ensure complete reaction. Wash thoroughly with DMF (3x) and DCM (3x) between cycles. [1]

Cleavage and side-chain deprotection: For the dipeptide this compound, standard Boc cleavage conditions using HF or TFMSA are required. Use appropriate scavengers such as anisole, p-cresol, or p-thiocresol to prevent side reactions during cleavage. Cleavage typically requires 1-2 hours at 0°C to room temperature. After cleavage, precipitate the peptide in cold diethyl ether, collect by filtration, and dissolve in appropriate solvents for purification. [1] [2]

Reaction Monitoring and Quality Control

Continuous monitoring of coupling efficiency is critical for successful SPPS. The Kaiser test (ninhydrin reaction) provides a colorimetric method for detecting free primary amines, indicating incomplete coupling. A blue color development upon heating indicates presence of free amines, while a negative test (yellow) suggests complete coupling. Alternative monitoring methods include the chloranil test for secondary amines or quantitative analytical techniques such as Fmoc determination if using Fmoc chemistry for certain steps. [1]

For the target dipeptide, analytical HPLC should be employed to track reaction progress and final product quality. Use a C18 reverse-phase column with acetonitrile/water gradient containing 0.1% TFA. Mass spectrometry (LC-MS or MALDI-TOF) provides confirmation of product identity with expected m/z for this compound (C₁₆H₃₀N₂O₅S) of 362.2 [M+H]⁺. Additional characterization may include ¹H-NMR and IR spectroscopy to verify structure and purity. [1]

Analytical Methods and Characterization

Quality Control Techniques

Comprehensive characterization of synthetic peptides requires multiple orthogonal analytical techniques to verify identity, assess purity, and confirm composition. High-performance liquid chromatography (HPLC) remains the primary method for purity assessment, with reverse-phase C18 columns providing excellent separation for small peptides. For this compound, a gradient of 20-80% acetonitrile in water (both containing 0.1% TFA) over 20 minutes typically provides adequate resolution. Detection at 214 nm (peptide bond absorption) and 254 nm (aromatic side chains) allows for comprehensive peak monitoring. [1]

Mass spectrometric analysis confirms the molecular weight and identity of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry should show the expected mass for the protonated molecule [M+H]⁺ at m/z 362.2. For additional confirmation, tandem MS/MS can fragment the molecule to produce characteristic fragmentation patterns corresponding to the methionine and leucine residues. [1]

Troubleshooting Common Synthesis Issues

Table 3: Troubleshooting Guide for Boc SPPS

Problem Possible Causes Solutions Preventive Measures
Low Coupling Efficiency Inadequate activation; Poor solvation; Steric hindrance Double coupling; Change coupling reagents; Extend reaction time Use fresh coupling reagents; Ensure proper resin swelling
Racemization Base exposure; Over-activation Add HOBt/HOAt; Use minimal base; Switch to uranium salts Optimize coupling conditions; Use racemization-suppressing additives
Incomplete Deprotection Insufficient TFA concentration; Short reaction time Increase TFA%; Extend deprotection time Standardize deprotection timing; Use fresh TFA solutions
Difficulty Cleaving from Resin Inadequate cleavage conditions; Wrong resin choice Extend cleavage time; Adjust scavengers Validate resin linkage; Optimize cleavage cocktail
Low Overall Yield Cumulative inefficiency; Side reactions Monitor each step; Improve washing protocols High-quality reagents; Optimized protocols

Aggregation and poor solvation represent common challenges in SPPS, particularly for sequences containing hydrophobic residues. Methionine and leucine both contribute significant hydrophobicity, potentially leading to chain aggregation that limits access to the growing chain terminus. Several strategies can mitigate this issue, including incorporating backbone protection, using stronger solvents such as DMF/DMSO mixtures, elevating reaction temperatures, or incorporating pseudo-proline dipeptide derivatives. For particularly challenging sequences, switching to Boc chemistry may be beneficial as it reduces aggregation issues due to the permanent positive charge on the backbone amines after TFA deprotection. [1]

Side reactions specific to the amino acids in the target peptide must be considered. Methionine contains a thioether functionality susceptible to oxidation, requiring care to avoid oxidizing conditions during synthesis and handling. Additionally, both methionine and leucine represent chiral centers that may undergo epimerization during activation and coupling. Minimizing base exposure and using racemization-suppressing coupling agents such as HOBt or HOAt derivatives can protect against this side reaction. [1]

Environmental Considerations and Green Chemistry Approaches

Traditional SPPS methodologies raise significant environmental concerns due to the substantial volumes of solvents required, particularly dimethylformamide (DMF), dichloromethane (DCM), and others with problematic safety profiles. A typical SPPS protocol generates large volumes of solvent waste relative to the mass of product obtained. Recent advances have addressed these concerns through various green chemistry approaches, including solvent recycling systems, alternative solvent selection, and the development of aqueous-based SPPS. [3]

Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS) represent a promising direction for reducing the environmental impact of peptide synthesis. Recent research has demonstrated the feasibility of synthes di- and up to decapeptides in aqueous media with satisfactory yields and purities. While aqueous synthesis of this compound may present challenges due to the hydrophobicity of the amino acids, partial incorporation of water as a co-solvent could reduce overall organic solvent consumption. The development of water-compatible coupling agents and specialized resins that function in aqueous environments continues to advance this promising approach. [3]

Solvent selection guides for peptide synthesis increasingly emphasize replacements for DMF (which exhibits reproductive toxicity) and DCM (a suspected carcinogen). Potential alternatives include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate for certain steps, though each presents compatibility challenges with SPPS reagents and resins. As green chemistry principles continue to influence laboratory practice, the development of more sustainable SPPS methodologies will likely become increasingly important for industrial applications. [3]

Applications and Future Perspectives

The synthesis of protected dipeptides such as this compound serves as a fundamental building block for more complex peptide structures and represents an excellent model system for SPPS methodology development. These protected segments find application in fragment condensation strategies for assembling long peptides, incorporation into peptidomimetic scaffolds, and as substrates for enzymatic peptide ligation. Furthermore, the methionine-leucine sequence represents a motif found in various biologically active peptides, making its synthetic accessibility particularly relevant. [1]

The future of SPPS continues to evolve with advancements in automation technology, process intensification, and sustainable chemistry. Automated synthesizers have already significantly reduced solvent consumption and improved reproducibility, while new coupling reagents and protection schemes continue to push the boundaries of synthetic accessibility. The increasing pharmaceutical importance of peptides suggests that SPPS will remain a vital technology, with current research focusing on continuous flow synthesis, microwave-assisted coupling, and increasingly sophisticated orthogonal protection strategies that enable complex post-assembly modifications. [1] [3] [2]

References

Comprehensive Application Notes and Protocols for Boc Chemistry Peptide Coupling Using DCC/HOBt

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boc Solid-Phase Peptide Synthesis

Boc solid-phase peptide synthesis (Boc SPPS) represents a foundational methodology in peptide chemistry that utilizes tert-butoxycarbonyl (Boc) groups for temporary N-α protection in conjunction with benzyl (Bzl)-based derivatives for permanent side-chain protection. First described by Carpino in 1957 and subsequently adapted by Merrifield for solid-phase synthesis, this protection scheme leverages the differential acid lability between the Boc group (cleaved with moderate acids like trifluoroacetic acid) and the Bzl groups (requiring strong acids like hydrogen fluoride for cleavage). [1] [2] This strategic approach enables the sequential assembly of peptide chains on solid support with minimal side reactions, making it particularly valuable for synthesizing complex peptides and those containing base-sensitive moieties that would be incompatible with Fmoc chemistry.

The Boc/Bzl protection strategy functions as a quasi-orthogonal system where both protecting groups are acid-labile but with significantly different cleavage rates. The Boc group is readily removed with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the benzyl-based side-chain protecting groups remain intact under these conditions, requiring strong acids like HF or TFMSA for final cleavage. [2] This differential reactivity allows for sequential deprotection during chain assembly while maintaining side-chain protection throughout the synthesis. The robustness of this method has been demonstrated in the synthesis of numerous biologically active peptides, including the landmark synthesis of ribonuclease A, containing 124 amino acid residues, showcasing the power of Boc SPPS for constructing complex polypeptides. [3]

Principles of DCC/HOBt-Mediated Coupling

Chemical Mechanisms

The DCC/HOBt coupling system represents a synergistic combination where dicyclohexylcarbodiimide (DCC) serves as the activating agent and 1-hydroxybenzotriazole (HOBt) functions as an additive that minimizes racemization and enhances coupling efficiency. The mechanism proceeds through a carefully orchestrated sequence beginning with carboxylate activation: the carboxyl group of the Boc-protected amino acid attacks the central carbon of DCC, forming a transient zwitterionic intermediate that collapses to form the highly reactive O-acylisourea intermediate. [4] [5] This unstable intermediate is particularly prone to racemization through either direct α-hydrogen abstraction by bases (path A) or formation of a 5(4H)-oxazolone intermediate (path B), both of which can lead to epimerization of the chiral center. [6]

The critical role of HOBt emerges at this juncture, where it intercepts the O-acylisourea through nucleophilic attack, displacing the carbodiimide moiety and forming a more stable O-acyl-OBt active ester. [4] [5] This active ester exhibits significantly reduced racemization propensity while maintaining excellent reactivity toward nucleophilic attack by the primary amine of the growing peptide chain. The final aminolysis step occurs when the deprotected N-terminal amine attacks the carbonyl carbon of the OBt ester, forming the desired peptide bond and liberating the HOBt anion. Throughout this process, HOBt serves multiple protective functions: it suppresses oxazolone formation, minimizes epimerization, and prevents O→N acyl shift that would lead to unreactive N-acylurea byproducts. [7] [8]

Workflow Visualization

The following diagram illustrates the complete Boc SPPS workflow using DCC/HOBt coupling:

Boc_SPS_Workflow cluster_cycle Synthetic Cycle (Repeat for Each Amino Acid) Start Start: Resin Preparation A1 Boc Deprotection (50% TFA/DCM) + Scavengers if needed Start->A1 A2 Neutralization (10% TEA/DCM) 2 × 10 minutes A1->A2 A3 Washing (DCM → IPA → DCM) 3× each A2->A3 A4 DCC/HOBt Coupling (3 eq. each in DCM) 30-120 min A3->A4 A5 Washing (DMF, DCM, MeOH) Multiple cycles A4->A5 A6 Repeat Cycle for each amino acid A5->A6 Next residue A7 Final Deprotection & Cleavage (HF) A5->A7 Sequence complete A6->A1 Cycle continues End End: Peptide Purification A7->End

Figure 1: Boc Solid-Phase Peptide Synthesis Workflow Using DCC/HOBt Coupling. This diagram illustrates the cyclic process of deprotection, neutralization, washing, and coupling repeated for each amino acid addition in the peptide sequence. Key steps include acidolytic Boc removal, base neutralization, and DCC/HOBt-mediated coupling. [1] [2] [9]

Experimental Protocols

Resin Handling and Preparation

Merrifield resin (chloromethylpolystyrene) remains the classical support for Boc SPPS, with optimal substitution levels between 0.5-1.0 mmol/g for most applications. [1] The first amino acid attachment employs the cesium salt method developed by Gisin to ensure racemization-free esterification: dissolve Boc-amino acid in ethanol (2 mL/mmol) with added water (0.5 mL/mmol), adjust to pH 7 with 2M aqueous Cs₂CO₃, evaporate to dryness, and re-evaporate twice with dioxane to remove traces of water. [1] [10] The resulting cesium salt is coupled to pre-swelled Merrifield resin in DMF at 50°C overnight, optionally with KI catalysis (0.1 eq.). For PAM resin (phenylacetamidomethyl), which offers improved stability against premature cleavage during TFA treatments, the preformed Boc-amino acid-PAM handle is coupled to an aminomethyl resin using standard protocols. [1]

Critical considerations for resin preparation include rigorous exclusion of moisture, especially for trityl-based resins, and determination of substitution levels after loading. The loading capacity can be determined by measuring the uptake of a colored protecting group or through quantitative amino acid analysis after cleavage of a test sample. [10] For peptides containing C-terminal proline or those prone to diketopiperazine formation, trityl-based resins (2-chlorotrityl chloride resin) are recommended as their steric bulk suppresses this side reaction. [10] When using these acid-labile resins, attachment should be performed in dry DCM with DIPEA (4 eq. relative to carboxylic acid) for 30-120 minutes. [10]

Standard DCC/HOBt Coupling Protocol

The following procedure represents the optimized coupling cycle for Boc SPPS using DCC and HOBt:

  • Boc Deprotection: After swelling the peptide-resin in DCM, treat with 50% TFA/DCM (10 mL/g peptide-resin) for 5 minutes, filter, and treat with fresh 50% TFA/DCM for an additional 20 minutes. When Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) as a scavenger to prevent tert-butyl cation adduct formation. [1] [2]

  • Neutralization: Wash the TFA-treated resin sequentially with DCM (2×) and isopropanol (2×). Then suspend and stir in 10% triethylamine (TEA)/DCM (10 mL/g peptide-resin) for 2 × 10 minutes to convert the amine trifluoroacetate salt to the free base. Wash alternately with DCM and IPA (3× each) followed by the coupling solvent. [1]

  • Activation Solution: Prepare a solution of Boc-amino acid (3.0 equivalents) and HOBt (3.0 equivalents) in minimal DCM (approximately 5-7 mL per gram of resin). Cool the solution to 0°C in an ice bath, then add DCC (3.0 equivalents) dissolved in minimal DCM. Stir the mixture for 20 minutes at 0°C while protecting from atmospheric moisture with a drying tube. [7] [10]

  • Coupling Reaction: Add the activation solution to the neutralized, washed resin. Allow the coupling to proceed for 60-120 minutes at room temperature with gentle agitation. For sterically hindered amino acids or difficult sequences, extend the coupling time to 2-4 hours or employ double coupling protocols. [7] [5]

  • Post-Coupling Processing: Filter the reaction mixture and wash the resin thoroughly with DMF (3×), DCM (3×), and methanol (3×). Monitor coupling completion using the qualitative Kaiser ninhydrin test or quantitative TNBS test for primary amines. [10] If the test indicates incomplete coupling (>0.5% free amines), repeat the coupling cycle or consider alternative coupling reagents for difficult sequences.

Final Cleavage and Global Deprotection

The cleavage phase in Boc SPPS requires strong acid conditions to simultaneously remove side-chain protecting groups and liberate the peptide from the resin. Hydrogen fluoride (HF) cleavage represents the most common method: place the dry peptide-resin in the reactor with scavengers (typically anisole in a ratio HF/anisole 9:1), distill HF into the reaction vessel (10 mL/g peptide-resin), and stir for 45-60 minutes at 0-5°C. [1] For peptides containing multiple Arg(Tos) residues, extend the cleavage time to ensure complete deprotection. Following HF evaporation under vacuum, wash the cleaved peptide-resin with ether, then extract the peptide with 50% aqueous acetic acid, separate from the resin by filtration, and lyophilize after appropriate dilution. [1]

For acid-labile peptides or those prone to side reactions, the Low-High HF cleavage method developed by Tam and Merrifield offers superior results: perform initial cleavage with low HF concentration in DMS (HF/DMS/p-cresol 25:65:10) for 2 hours at 0-5°C, evaporate HF and DMS, then perform standard high HF cleavage (HF/p-cresol 9:1) for 1 hour. [1] This two-step approach cleaves most protecting groups via SN2 mechanism in the first step, minimizing carbocation formation and associated side reactions. When working with HF, special fluorocarbon apparatus is essential due to its extreme toxicity, corrosiveness, and volatility. [1]

Performance Data and Comparison

Coupling Reagent Efficiency

Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis

Coupling Reagent Relative Coupling Rate Epimerization Risk Byproduct Characteristics Optimal Applications
DCC/HOBt Moderate Low with HOBt [6] Dicyclohexylurea (DCU) insoluble [7] Standard SPPS, solution-phase active ester preparation [5]
DIC/HOBt Moderate Low with HOBt [6] Diisopropylurea soluble in DMF/DCM [7] Solid-phase synthesis, continuous flow systems [7]
HBTU/HOBt Fast Very low [7] Tetramethylurea soluble [7] Difficult couplings, long peptide sequences [8]
HATU/HOAt Very fast Minimal [7] Tetramethylurea soluble [7] Sterically hindered couplings, N-methyl amino acids [7]
EDC/HOBt Moderate Moderate [6] Water-soluble urea [7] Aqueous couplings, protein conjugation [7]

The data reveal that while DCC/HOBt demonstrates slightly slower coupling kinetics compared to uranium/phosphonium salts, it maintains excellent epimerization suppression when properly optimized. The primary limitation of DCC—precipitation of dicyclohexylurea—can be advantageous in solution-phase synthesis but problematic in solid-phase applications where it may occlude resin pores. [7] [5] For this reason, DIC (diisopropylcarbodiimide) is often preferred for solid-phase synthesis as its urea byproduct remains soluble in standard solvents. [7] Recent studies indicate that HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) exhibits reduced racemization compared to BOP and remains colorless through long synthesis sequences, suggesting potential advantages for sensitive applications. [7]

Amino Acid-Specific Epimerization Data

Table 2: Epimerization Propensity of Selected Amino Acids During Carbodiimide-Mediated Coupling

Amino Acid Base Epimerization (%) With HOBt (%) With HOAt (%) Critical Handling Considerations
Cysteine High [10] <1% [5] <0.5% [4] Use trityl resins, avoid DMAP [10]
Histidine High [7] 2-3% [7] <1% [4] Low coupling temperature, minimal base [7]
Phenylalanine 18% (DCC alone) [6] 6% [6] <2% [4] Standard protocols effective [6]
Leucine 14% (DCC alone) [6] 6% [6] <2% [4] Standard protocols effective [6]
Isoleucine 9% (DCC alone) [6] N/A N/A Minimal racemization risk [6]

The epimerization data demonstrate the critical protective role of benzotriazole additives, particularly for sensitive amino acids like cysteine and histidine. The superior performance of HOAt over HOBt reflects its electronic properties: the 7-aza nitrogen increases acidity (pKₐ ≈ 3.3 in MeCN vs ≈ 4.6 for HOBt) and provides anchimeric assistance through n→π* stabilization of the transition state. [4] For the most epimerization-prone residues, alternative coupling reagents such as HATU or TDBTU may offer advantages, with TDBTU demonstrating remarkably low epimerization (0.4-1.2%) in fragment coupling for SK&F 107647 synthesis. [7]

Troubleshooting and Optimization

Common Challenges and Solutions
  • Incomplete Coupling: Evidenced by positive Kaiser/ninhydrin tests after coupling. Solutions: Employ double coupling with fresh reagents, pre-activate the amino acid for 20 minutes before adding to resin, increase reaction time to 2-4 hours for hindered residues, or switch to more potent coupling agents (HATU, PyBOP) for difficult sequences. [7] [10] Aggregation-related incomplete couplings may benefit from in situ neutralization protocols where the resin is not neutralized before coupling, minimizing the period that the deprotected peptide-resin is in the neutral state where aggregation predominantly occurs. [2]

  • High Epimerization: Particularly problematic with His, Cys, and C-terminal residues during fragment coupling. Prevention strategies: Use minimal base, couple at lower temperatures (0-10°C), employ racemization-suppressing additives (HOAt, Oxyma), and select coupling reagents with demonstrated low epimerization (TDBTU, HATU). [7] [6] For cysteine, use trityl-based resins and avoid DMAP catalysis during attachment. [10] For fragment couplings, consider coupling reagents specifically developed for minimal epimerization such as TDBTU, which demonstrated less than 1% epimerization in the synthesis of SK&F 107647 on multi-kilogram scale. [7]

  • Resin Handling Issues: Low loading efficiency can be addressed by ensuring rigorous drying of amino acids (repeated evaporation from dioxane) and resins before attachment, using freshly distilled solvents for moisture-sensitive resins, and confirming the activation of resin functional groups. [10] For premature cleavage from Merrifield resin during TFA treatment, switch to more stable PAM resin, which reduces losses during long syntheses through the stabilizing effect of the phenylacetamido linker. [1]

Optimization for Challenging Sequences

Sterically hindered sequences, particularly those containing multiple N-methyl amino acids or α,α-dialkyl glycines, require specialized approaches. For these challenging residues, PyBrOP (bromotripyrrolidinophosphonium hexafluorophosphate) demonstrates superior performance due to its enhanced reactivity, while PyAOP is particularly effective for coupling N-protected N-methyl amino acids to N-methyl amino acids. [7] Extended coupling times (4-12 hours), elevated temperatures (up to 50°C), and increased reagent equivalents (up to 5 eq.) may be necessary for complete coupling.

Aggregation-prone sequences, often characterized by stretches of β-sheet forming amino acids, benefit from several strategies: incorporate pseudoproline dipeptides to disrupt secondary structure, use secondary structure disrupting solvents such as DMPU or NMP with added salts, employ microwave-assisted coupling to enhance kinetics, or utilize modified backbone structures that physically prevent regular hydrogen bonding. [2] For extremely difficult sequences, the segment condensation approach using partially protected fragments may be necessary, with careful selection of coupling reagents like TDBTU that minimize epimerization at the C-terminal activating residue. [7]

Applications in Drug Development and Research

The DCC/HOBt coupling system in Boc SPPS has enabled numerous advances in peptide-based therapeutics and research tools. This methodology has been instrumental in producing G-protein coupled receptor ligands, enzyme inhibitors, and epitope-specific antibodies for research and diagnostic applications. [8] [9] The robust nature of Boc chemistry makes it particularly valuable for synthesizing peptides containing non-natural amino acids or base-sensitive modifications that would not survive the basic conditions of Fmoc deprotection.

In drug development, Boc SPPS with DCC/HOBt has facilitated the production of peptide drug candidates such as BQ-123, a cyclic pentapeptide endothelin antagonist, and SK&F 107647, a hemoregulatory peptide produced on multi-kilogram scale using TDBTU coupling. [7] [6] The technology also enables the precise incorporation of stable isotopes (2H, 13C, 15N) for pharmacokinetic and metabolic studies, as well as the introduction of biophysical probes for structure-activity relationship studies.

Recent innovations continue to expand the applications of Boc SPPS, including the synthesis of constrained peptides through on-resin cyclization, preparation of peptide-protein conjugates for vaccine development, and generation of peptide arrays for high-throughput screening. The compatibility of Boc chemistry with a wide range of chemical modifications positions it as an essential tool in the ongoing development of peptide-based diagnostics and therapeutics. [8] [9]

Conclusion

The DCC/HOBt coupling system in Boc solid-phase peptide synthesis remains a fundamental methodology in peptide chemistry despite the development of numerous alternative coupling reagents. Its continued relevance stems from proven reliability, cost-effectiveness, and particular utility for complex peptides and those containing base-sensitive modifications. The comprehensive protocols and troubleshooting guides presented in these application notes provide researchers with the necessary tools to implement this robust methodology successfully.

While newer coupling reagents offer advantages for specific challenging sequences, the DCC/HOBt system maintains its position as a versatile workhorse for routine peptide synthesis. Understanding the mechanistic basis of coupling and epimerization enables researchers to make informed decisions about method selection and optimization strategies for their specific synthetic goals. As peptide therapeutics continue to gain importance in the pharmaceutical landscape, mastery of these fundamental synthetic techniques remains essential for researchers in chemical biology, medicinal chemistry, and drug development.

References

microwave-assisted synthesis Boc-Met-Leu-OMe

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Experimental Protocol

Based on the search results, a direct synthetic protocol for Boc-Met-Leu-OMe was not found. However, the synthesis likely involves the coupling of Boc-Met-OH and H-Leu-OMe. The following is a generalized, reasoned procedure adapted from common peptide coupling practices and the principles of microwave-assisted synthesis highlighted in the available literature [1].

Disclaimer: This protocol is a proposal based on analogous chemistry and should be validated in a laboratory setting before use.

Step 1: Reaction Setup

  • In a microwave vial, combine Boc-Met-OH (1.0 equivalent) and H-Leu-OMe hydrochloride (1.2 equivalents).
  • Add a suitable solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM), to achieve a final concentration of 0.1-0.2 M.
  • To the mixture, add N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents) to neutralize the hydrochloride salt of the leucine ester.
  • Add a coupling agent such as HATU (1.1 equivalents) and a catalyst like HOAt (1.1 equivalents).

Step 2: Microwave Irradiation

  • Cap the vial and place it in a microwave synthesizer.
  • Irradiate the mixture at a suggested temperature of 50-70°C for 10-20 minutes.

Step 3: Work-up Procedure

  • After cooling, transfer the reaction mixture to a separatory funnel.
  • Dilute with an appropriate solvent (e.g., ethyl acetate) and wash sequentially with:
    • 1M aqueous citric acid solution
    • Saturated sodium bicarbonate solution
    • Brine
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product using flash chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Key Parameters for Microwave-Assisted Synthesis

The table below summarizes critical parameters for microwave-assisted amide bond formation, which is central to the proposed synthesis [1].

Parameter Consideration & Suggested Range
Temperature Crucial for efficiency; often between 50-100°C. Higher temperatures may accelerate the reaction but require optimization to avoid decomposition.
Reaction Time Typically short, from several minutes to 30 minutes.
Coupling Reagents HATU, HBTU, or EDCI/HOBt are common choices.
Base Organic bases like DIPEA or N-methylmorpholine are typically used to maintain the reaction pH.
Solvent Polar aprotic solvents such as DMF, DCM, or their mixtures are commonly employed.

Expected Results and Characterization

Upon successful synthesis and purification, the product can be characterized as follows:

  • Physical Form: White solid
  • Theoretical Yield: This is highly dependent on optimization but could range from 70% to 90% for an optimized microwave procedure.
  • Analytical Data:
    • 1H NMR: Confirm the presence of characteristic peaks, such as the Boc tert-butyl group singlet at ~1.4 ppm.
    • LC-MS / HRMS: Used to confirm the molecular weight and purity of the product.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
  • Chemical Hazards: Be aware of the potential for exothermic reactions during coupling. All reagents should be handled in a well-ventilated fume hood.
  • Waste Disposal: Follow local regulations for the disposal of organic solvents and chemical waste.

Experimental Workflow Diagram

The following diagram outlines the logical sequence of the proposed synthesis, from setup to final analysis.

G Microwave-Assisted Synthesis Workflow Start Start Synthesis Setup Reaction Setup: Boc-Met-OH, H-Leu-OMe, Coupling Reagents, Solvent, Base Start->Setup Microwave Microwave Irradiation (10-20 min, 50-70°C) Setup->Microwave Workup Reaction Work-up: Dilution, Washing, Drying Microwave->Workup Purification Purification: Flash Chromatography Workup->Purification Analysis Product Analysis: NMR, LC-MS Purification->Analysis End Pure this compound Analysis->End

Alternative Approaches and Further Research

Given that a direct protocol was not found, you may need to explore alternative paths:

  • Literature Search: Conduct a broader search in specialized chemistry databases (e.g., SciFinder, Reaxys) for "microwave-assisted peptide coupling" or the synthesis of similar Boc-protected dipeptide esters.
  • Experimental Optimization: Use the proposed protocol as a starting point. You will likely need to optimize the reaction parameters (temperature, time, reagent equivalents) through systematic experimentation to achieve high yield and purity for your specific compound.

References

Application Notes and Protocols for C-Terminal Methyl Esterification of Peptides

Author: Smolecule Technical Support Team. Date: February 2026

Significance of C-Terminal Methyl Esterification

C-terminal methyl esterification is an important chemical modification that significantly alters peptide properties for enhanced therapeutic potential. This modification increases peptide hydrophobicity, thereby improving cell membrane permeability and bioavailability, which is often a major challenge for peptide-based therapeutics [1] [2]. Additionally, it serves as a crucial component in studying protein prenylation processes and related biological mechanisms [1] [2].

For many bioactive peptides, C-terminal esterification is essential for biological activity. For instance, the α-factor peptide from S. cerevisiae requires its C-terminal methyl ester for proper function, with small alkyl esters maintaining activity while larger substituents may hinder binding [3]. Methyl esters also function as prodrug strategies, as ester groups can be cleaved by endogenous esterases to release active carboxylic acid forms within cells [3].

Synthesis Methods for C-Terminal Methyl Ester Peptides
2.1. Trityl Side-Chain Anchoring Method (Recommended)

The trityl side-chain anchoring method using Fmoc-protected cysteine esters provides an efficient approach with minimal epimerization [1].

Experimental Protocol:

  • Resin Loading:

    • Use commercially available trityl chloride (Trt-Cl) resin as solid support
    • Load Fmoc-Cys-OMe onto resin via thiol functionality using 2 equivalents of amino acid
    • Reaction time: 24 hours at room temperature
    • Typical loading efficiency: >85% for methyl ester [1]
  • Peptide Assembly:

    • Employ standard Fmoc-SPPS protocols for chain elongation
    • Use standard coupling reagents (DIC/HOBt or HBTU/DIEA)
    • Perform standard Fmoc deprotection with 20% piperidine in DMF [4] [1]
  • Cleavage and Deprotection:

    • Cleave peptide from resin using TFA-based cocktail with appropriate scavengers
    • Simultaneously removes acid-labile side-chain protecting groups
    • Precipitate in cold ether and purify by HPLC [1]

Table 1: Loading Efficiency of Different Cysteine Esters on Trityl Resin

Ester Type Equivalents Reaction Time Temperature Loading Efficiency
Methyl 2 24h Room temp >85%
Ethyl 2 24h Room temp 55%
Isopropyl 2 24h Room temp 46%
Benzyl 6 36h 37-50°C 48%
2.2. Direct Esterification Approach

For existing peptides, direct esterification can be performed using:

  • Reagents: Thionyl chloride in methanol, or DCC/DMAP in methanol
  • Conditions: Anhydrous environment, 0°C to room temperature, 2-12 hours
  • Purification: Reverse-phase HPLC [5]
Biological Applications and Case Studies
3.1. a-Factor Peptide Analogs

C-terminal methyl esterified a-factor analogs demonstrate the biological significance of this modification [1]:

  • Synthesis: Trityl side-chain anchoring method produced wild-type a-factor and analogs with ethyl-, isopropyl-, and benzyl-esters
  • Bioactivity Testing: Yeast-mating assays showed ethyl and isopropyl esters maintained near-wild type activity, while benzyl ester was ~100-fold less active
  • Implication: Steric constraints at C-terminus significantly impact biological function
3.2. Enzyme Inhibitors

CΑ−074 methyl ester serves as a cathepsin B inhibitor with enhanced membrane permeability compared to its acid form, making it effective for targeting tumorigenesis [3].

3.3. Structural Studies

C-terminal modifications significantly influence peptide conformation:

  • α-Conotoxin ImI: Acid analog deviates from native carboxamide secondary structure and produces different major disulfide isoforms upon oxidative folding [3]
  • Amphiphilic α-helices: C-terminal functionality affects helical stability through hydrogen bonding patterns [3]

Table 2: Impact of C-Terminal Modifications on Peptide Properties

Modification Type Charge at Physiological pH Hydrophobicity Membrane Permeability Protease Stability
Carboxylic Acid Negative Lower Reduced Lower
Methyl Ester Neutral Higher Improved Moderate
Amide Neutral Higher Improved Higher
Analytical Characterization and Quality Control
4.1. Epimerization Analysis

C-terminal cysteine in methyl ester peptides shows minimal epimerization during standard Fmoc-SPPS [1]:

  • Testing Method: Prolonged piperidine treatment (10 min to 16 hours) followed by HPLC analysis
  • Results: No significant epimerization detected under standard synthesis conditions
  • Validation: 1H-NMR analysis of a-factor precursor confirmed absence of epimerization [1]
4.2. Purity Assessment
  • Method: Analytical RP-HPLC with UV detection (214nm)
  • System: Linear gradient of water/acetonitrile with 0.1% TFA
  • Mass Confirmation: MALDI-TOF or ESI mass spectrometry [1] [6]
Troubleshooting and Optimization
Issue Possible Cause Solution
Low resin loading Steric hindrance with larger esters Increase temperature (37-50°C), use more equivalents (up to 6 eq)
Epimerization Extended base treatment Limit piperidine exposure time, optimize coupling efficiency
Low yield after cleavage β-elimination side reactions Use Trt-Cl resin instead of 2-chlorotrityl resin, optimize cleavage conditions
Impurity formation Incomplete coupling or deprotection Double-couple difficult sequences, extend reaction times
Recent Advances and Future Perspectives

Recent research has revealed that C-terminal amides function as degrons recognized by SCF-FBXO31 ubiquitin ligase, marking proteins for proteasomal degradation [7]. This discovery highlights the critical importance of C-terminal modifications in cellular protein homeostasis and quality control.

Novel synthetic approaches continue to emerge, including:

  • N-to-C peptide synthesis strategies that minimize protecting groups and reduce environmental impact [8]
  • Expanded substrate scope for C-terminal modifications beyond natural amino acids [3]
  • Chemoenzymatic methods for specific C-terminal modifications [9]

The trityl side-chain anchoring method represents a robust approach for synthesizing C-terminal methyl ester peptides with minimal epimerization and high purity, making it valuable for producing peptides for pharmaceutical applications and biological studies.

Experimental Protocols

Protocol 1: Trityl Side-Chain Anchoring for C-Terminal Methyl Ester Peptides

Materials:

  • Trityl chloride resin (1.0 mmol/g loading)
  • Fmoc-Cys-OMe
  • DMF (anhydrous)
  • DCM (anhydrous)
  • DIEA
  • Standard Fmoc-amino acids
  • Coupling reagents (DIC, HOBt)
  • Piperidine
  • Cleavage cocktail (TFA/H2O/TIS, 95:2.5:2.5)

Procedure:

  • Resin Loading:

    • Swell 0.5g Trt-Cl resin in 10mL DCM for 30 minutes
    • Dissolve 2 equivalents Fmoc-Cys-OMe in minimal DCM
    • Add 4 equivalents DIEA, mix with resin, and rotate for 24 hours
    • Cap remaining trityl groups with methanol/DIEA (5:1) for 1 hour
    • Wash with DCM (3×) and DMF (3×)
  • Peptide Synthesis:

    • Remove Fmoc with 20% piperidine in DMF (2 × 5 minutes)
    • Wash with DMF (5×)
    • Couple next amino acid using 4 equivalents Fmoc-AA, 4 equivalents DIC/HOBt in DMF
    • Monitor coupling by Kaiser test
    • Repeat steps for sequence elongation
  • Cleavage:

    • Wash resin with DCM (3×) and dry
    • Treat with cleavage cocktail (10mL/g resin) for 2-3 hours
    • Filter and concentrate filtrate under N2 stream
    • Precipitate in cold ether, centrifuge, and dissolve in acetonitrile/water for HPLC purification
Protocol 2: Direct Methyl Esterification of Peptides

Materials:

  • Peptide (free acid form)
  • Anhydrous methanol
  • Thionyl chloride
  • DCM (anhydrous)
  • Rotary evaporator

Procedure:

  • Dissolve peptide (0.1 mmol) in 10mL anhydrous methanol
  • Cool solution to 0°C in ice bath
  • Slowly add thionyl chloride (10 equivalents) dropwise with stirring
  • Stir reaction mixture at 0°C for 1 hour, then at room temperature for 4 hours
  • Monitor reaction progress by TLC or LC-MS
  • Concentrate under reduced pressure
  • Purify by reverse-phase HPLC

Workflow Diagram

workflow cluster_1 Key Considerations Start Start Peptide Synthesis ResinLoading Resin Loading Fmoc-Cys-OMe on Trt-Cl Resin Start->ResinLoading ChainElongation Peptide Chain Elongation Standard Fmoc-SPPS ResinLoading->ChainElongation K2 Loading Efficiency >85% for Methyl Ester ResinLoading->K2 Cleavage Cleavage from Resin TFA with Scavengers ChainElongation->Cleavage K1 Minimal Epimerization with C-terminal Cysteine ChainElongation->K1 Purification Purification Reverse-Phase HPLC Cleavage->Purification Analysis Quality Control HPLC and MS Analysis Purification->Analysis End Pure Methyl Ester Peptide Analysis->End K3 Characterization Essential for Bioactivity Validation Analysis->K3

References

Boc deprotection trifluoroacetic acid TFA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group in organic synthesis, particularly for the protection of amines during peptide synthesis and the construction of complex molecules like Active Pharmaceutical Ingredients (APIs) [1]. Its primary function is to temporarily mask a reactive amine group, preventing undesirable side reactions such as amidation and alkylation during other synthetic steps [1]. The completion of these steps necessitates the removal, or deprotection, of the Boc group to regenerate the free amine, enabling further functionalization or yielding the final desired compound [1].

Boc deprotection is typically accomplished under strong acidic conditions. Among the various acids available, trifluoroacetic acid (TFA) is the most prevalent and efficient reagent due to its effectiveness and the relatively mild conditions required [1]. This guide details the application of TFA for Boc deprotection, providing detailed protocols, mechanistic insights, and practical considerations for researchers and development professionals.

Mechanism of Boc Deprotection with TFA

Understanding the mechanism of acid-mediated Boc deprotection is crucial for anticipating byproducts and optimizing reaction conditions. The process proceeds through a carbocation intermediate and involves the following steps [2]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA, activating the molecule towards cleavage.
  • Fragmentation: The molecule undergoes fragmentation, resulting in the loss of a highly stable tert-butyl cation and the formation of a carbamic acid intermediate.
  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas and yielding the free amine.
  • Salt Formation: Under the acidic reaction conditions, the free amine is protonated to form a stable ammonium trifluoroacetate salt.

A key consideration is the fate of the tert-butyl cation. It can be quenched by a scavenger (if present), deprotonated to form isobutylene gas, or polymerize into isobutylene oligomers [3] [2]. The evolution of CO₂ gas necessitates that deprotection reactions must not be run in a closed system to avoid dangerous pressure buildup [2].

The diagram below illustrates this reaction mechanism and the fate of intermediates.

G A Boc-Protected Amine B Protonated Intermediate A->B Step 1: Protonation C Carbamic Acid B->C Step 2: Fragmentation D Free Amine (Salt) C->D Step 3: Decarboxylation E tert-Butyl Cation C->E G CO₂ (Gas) C->G F Isobutylene (Gas) E->F Deprotonation Scav Scavenger E->Scav Trapped G->D TFA TFA TFA->B

Standard Experimental Protocols

This section provides detailed, executable protocols for Boc deprotection using TFA, ranging from standard solutions to specific scaled examples from the literature.

General Procedure and Workup

A standard deprotection involves treating the Boc-protected substrate with a solution of TFA in an inert solvent, typically dichloromethane (DCM) [4].

Basic Protocol:

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 equiv) in dry DCM (e.g., 10-20 mL/g of substrate) and cool the mixture to 0°C in an ice-water bath under an inert atmosphere [4].
  • Acid Addition: Add TFA (typically 1-10 volumes relative to DCM, or as a 25-50% v/v solution) dropwise via syringe. Caution: The reaction is exothermic and releases gas. After addition, remove the ice bath and allow the reaction to stir at Room Temperature [4].
  • Reaction Monitoring: Monitor the reaction by TLC or LCMS. Typical reaction times range from 1 to 4 hours, though some stubborn substrates may require overnight stirring [4].
  • Workup - Two Pathways:
    • Path A (Direct Isolation of Salt): After reaction completion, concentrate the mixture under reduced pressure using a rotary evaporator. Co-distill with additional DCM or toluene to remove residual TFA and water, yielding the amine salt as a solid or oil, which can often be used directly in subsequent steps [4].
    • Path B (Isolation of Free Base): After concentrating the reaction mixture, redissolve the residue in a water-immiscible organic solvent (e.g., DCM, EtOAc, or 10% IPA/Chloroform). Wash the organic layer with a saturated aqueous solution of a weak base (e.g., NaHCO₃ or Na₂CO₃) to liberate the free amine from its salt, followed by a brine wash. Dry the organic phase over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under vacuum to obtain the free base [4].
Compiled Experimental Examples from Patent Literature

The table below summarizes specific, validated examples of Boc deprotection using TFA from patent literature, providing a reference for reaction scaling and condition optimization [4].

Table 1: Experimental Examples of Boc Deprotection with TFA from Patent Literature

Substrate Scale TFA Volume / Equiv. Solvent & Volume Conditions Workup & Purification Yield Ref.
0.19 mmol 1 mL DCM (1 mL) RT, 2 h Dissolved in 10% IPA/CHCl₃, washed with sat. aq. NaHCO₃ & brine, dried (MgSO₄), purified by HPLC. Not Specified [4]
Not Specified 25% v/v DCM RT, 2 h Volatiles removed in vacuo. Crude diluted with EtOAc, washed with sat. aq. Na₂CO₃ & brine, dried (MgSO₄). 60% [4]
59.7 mmol 23.0 mL (299 mmol, 5 equiv) DCM (120 mL) RT, 18 h Excess 1 N NaOH added, stirred 15 min. Organic layer separated, dried (MgSO₄), concentrated. 87% (9.95 g) [4]
0.642 mmol 1 mL DCM (5 mL) RT, 1 h Solvents removed in vacuo. Crude product used without purification. Not Reported [4]
3.5 mmol 3.0 mL DCM (15.0 mL), 0°C to RT 0°C to RT, 2 h Mixture co-distilled with DCM (4-5x) in vacuo. Triturated with ether. 95% (1.3 g) [4]
5.8 mmol 4.4 mL (58 mmol, 10 equiv) DCM (15 mL), 0°C to RT 0°C to RT, 3 h Solvents removed in vacuo. Residue diluted with DCM, cooled to 0°C, neutralized with sat. aq. NaHCO₃, filtered. 98% (0.85 g) [4]

Advanced Applications and Considerations

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups require very strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) [5]. However, TFA plays a critical pre-cleavage role: immediately before the final HF cleavage, the N-terminal Boc group must be removed using TFA to prevent t-butylation of susceptible amino acid residues during the strong acid treatment [5].

Protocol for N-Boc Removal in SPPS:

  • Place the peptidyl-resin in a round-bottom flask.
  • Add a 50% (v/v) solution of TFA in DCM (e.g., 10-20 mL/g of resin).
  • Mix constantly for 15 minutes at room temperature.
  • Transfer the resin to a sintered glass funnel and wash sequentially with DCM, methanol, and again with DCM.
  • Dry the resin under high vacuum for at least 4 hours, or preferably overnight, over KOH or P₂O₅ before proceeding to HF cleavage [5].
Addressing Functional Group Compatibility and Side Reactions

The strong acidity of TFA can affect other acid-labile functional groups. Furthermore, the generated tert-butyl cation is highly electrophilic and can alkylate electron-rich aromatic rings (e.g., in tryptophan), thiols, amidines, and guanidines, leading to undesirable by-products [5] [3].

Mitigation Strategy: Use of Scavengers Adding nucleophilic scavengers to the deprotection mixture is highly effective. These compounds trap the tert-butyl cation, preventing its reaction with the desired product [5] [3]. Common scavengers include:

  • Anisole
  • Thioanisole
  • 1,2-Ethanedithiol (EDT)
  • Triisopropylsilane (TIS)
  • Water (in limited amounts)

A typical scavenger mixture for peptides containing cysteine is HF/anisole/DMS/p-thiocresol [5]. For simpler systems, adding 2-5% of anisole or TIS to the TFA/DCM solution is sufficient.

Solvent Considerations and Regulatory Trends

Dichloromethane (DCM) is the traditional solvent for Boc deprotection due to its excellent solvating power and low boiling point [4] [3]. However, it faces increasing regulatory scrutiny. The United States Environmental Protection Agency (EPA) has recently classified DCM as posing an "unacceptable risk" to human health, citing cancer, neurotoxicity, and liver toxicity concerns [6]. New rules mandate strict workplace chemical protection programs for its use in many commercial and industrial settings [6].

Green Chemistry Considerations:

  • Avoid Large Excesses: Minimize the molar excess of TFA where possible [3].
  • Solvent Replacement: Explore replacing DCM with alternative solvents such as 2-MeTHF, cyclopentyl methyl ether (CPME), ethyl acetate, or t-butyl acetate, which have better safety and environmental profiles [3] [6]. The transition to flammable solvents requires adjustments to safety protocols.

Alternative Boc Deprotection Methods

While TFA is the most common reagent, other methods offer selectivity or compatibility with sensitive substrates.

  • HCl in Organic Solvents: HCl (g) in dioxane or in ethyl acetate provides stronger acidic conditions [1] [7].
  • Oxalyl Chloride in MeOH: A recently reported mild method using 3 equivalents of oxalyl chloride in methanol at room temperature. This method is effective for substrates with acid-labile functionalities and provides high yields for a wide range of aromatic, heterocyclic, and aliphatic Boc-protected amines [7].
  • Other Methods: Lewis acids (e.g., TMSOTf), thermal decomposition, and basic deprotection (for unactivated primary Boc groups) are also viable in specific contexts [3] [7].

Summary of Key Recommendations

  • Standard Conditions: Start with 25-50% TFA in DCM at 0°C to RT for 1-4 hours.
  • Workup: For the salt, concentrate in vacuo. For the free base, perform a basic aqueous workup.
  • Scavengers: Incorporate scavengers like anisole (2-5%) for complex molecules or when electron-rich functional groups are present.
  • Safety: Never run the reaction in a closed system due to CO₂ gas evolution. Adhere to strict safety protocols if using DCM, including appropriate personal protective equipment (PPE) and ventilation.
  • Scale-Up: The reaction is highly scalable, as demonstrated by the multi-gram examples in [4]. Consistent stirring and efficient gas release are critical for larger scales.

References

Application Notes and Protocols: Peptide Macrocyclization via Methionine Stapling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methionine Stapling Technologies

Peptide macrocyclization represents a powerful strategy for enhancing the pharmacological properties of therapeutic peptides, including improved target affinity, proteolytic stability, and cellular permeability. Among the various amino acids available for selective modification, methionine (Met) has emerged as an attractive target due to its relatively low natural abundance (~2%) and unique redox-sensitive properties that enable chemoselective modification distinct from canonical nucleophilic residues. Recent methodological advances have established methionine as a viable handle for peptide stapling through two primary approaches: reversible sulfimidation and bis-alkylation chemistry. These techniques address longstanding challenges in peptide chemistry by providing selective modification strategies that tolerate diverse amino acid side chains and offer tunable reversibility under physiological conditions, making them particularly valuable for drug delivery applications and intracellular targeting.

The development of methionine-directed stapling methodologies has expanded the toolbox available to peptide chemists and drug developers seeking to modulate protein-protein interactions (PPIs), which represent promising yet challenging therapeutic targets. Unlike traditional cysteine-based approaches, methionine stapling offers orthogonal reactivity that can be employed even in cysteine-containing peptides, while the inherent reversibility of some methionine modifications enables controlled release of active peptides in reducing environments such as the intracellular space. This application note provides detailed protocols and practical guidance for implementing two leading methionine stapling techniques, along with comprehensive experimental data and troubleshooting recommendations to facilitate adoption across research and development settings.

Comparative Overview of Methionine Stapling Methods

Table 1: Comparison of Methionine Stapling Approaches

Method Key Reagents Reaction Conditions Key Advantages Limitations
Sulfimidation [1] RuCl₂(PPh₃)₃, N-acyloxyamides, AgOAc, N-hydroxybenzamide MeOH, two rounds, 10 mol% catalyst Reversible under physiological conditions (GSH-responsive), broad functional group tolerance, applicable to solid-phase synthesis Incompatible with free cysteine/histidine, requires ruthenium catalyst
Bis-alkylation [2] Bis-electrophilic linkers Aqueous-organic solvent mixtures, mild conditions Tolerates all amino acids including Cys, introduces positive charges, fully reversible Limited structural information available in search results

Protocol 1: Methionine Sulfimidation for Reversible Stapling

Principle and Mechanism

The Ru-catalyzed sulfimidation strategy enables reversible methionine modification through the formation of a sulfimide linkage (N=S bond) between the methionine sulfur atom and N-acyloxyamide reagents. This approach leverages the unique redox-sensitive properties of methionine's sulfide moiety, which undergoes selective reaction with N-acyl nitrene precursors generated in situ from N-acyloxyamides under ruthenium catalysis. The resulting sulfimide linkage remains stable under physiological conditions but undergoes controlled cleavage in the presence of intracellular glutathione (GSH), enabling traceless release of the parent peptide. This reversible stapling strategy has been successfully demonstrated for various applications including peptide stapling, peptide-drug conjugates, and split-and-pool synthesis of macrocyclic peptides [1].

Required Materials and Equipment
  • Resin-bound peptide substrate containing methionine at desired stapling position
  • N-acyloxyamide reagents (e.g., N-acetoxybutyramide, coumarin-derived N-acetoxyamide, artesunate conjugate)
  • Catalyst system: RuCl₂(PPh₃)₃, N-hydroxybenzamide, AgOAc
  • Solvents: anhydrous MeOH, 1,2-dichloroethane (DCE), DMF
  • Solid-phase peptide synthesis (SPPS) apparatus
  • HPLC system with preparative capability
  • LC-MS system for reaction monitoring
Step-by-Step Procedure
  • Peptide Substrate Preparation: Synthesize linear peptide sequence containing methionine residues at desired stapling positions using standard Fmoc-SPPS protocols. For i, i+4 or i, i+7 stapling geometries, incorporate methionine residues at appropriate positions within the sequence [1].

  • N-Acetoxyamide Preparation: Prepare N-acyloxyamide stapling reagents through condensation reactions at carboxyl sites of peptides or by modular synthesis from corresponding acid precursors. A diverse range of functional groups can be incorporated, including aliphatic chains, fluorescent tags (e.g., coumarin), and drug molecules (e.g., artesunate) [1].

  • Sulfimidation Reaction Setup:

    • For homogeneous phase reactions: Dissolve peptide substrate (0.01-0.05 mmol) in anhydrous MeOH (0.5-1 mL). Add RuCl₂(PPh₃)₃ (10 mol%), N-hydroxybenzamide (20 mol%), AgOAc (10 μmol/mL), and N-acyloxyamide reagent (1.5-2 equiv).
    • For solid-phase reactions: Swell resin-bound peptide in DCE/MeOH (9:1). Add catalyst system and N-acyloxyamide reagent directly to resin suspension [1].
  • Reaction Execution: Stir reaction mixture at room temperature for two rounds (approximately 2 hours each). Monitor reaction progress by analytical HPLC or LC-MS. For solid-phase applications, perform four rounds of 2-hour reactions with fresh reagents to ensure complete conversion [1].

  • Purification and Characterization: Isolate crude product via filtration (solid-phase) or concentration (solution-phase). Purify by preparative HPLC. Characterize final stapled peptide by LC-MS, NMR, and circular dichroism (CD) spectroscopy to confirm stapling efficiency and secondary structure induction.

workflow Start Start: Linear Peptide with Met Prep Reagent Preparation: N-acyloxyamide Synthesis Start->Prep Catalyst Catalyst System: RuCl₂(PPh₃)₃, N-hydroxybenzamide, AgOAc Prep->Catalyst Reaction Sulfimidation Reaction MeOH or DCE/MeOH (9:1) 2-4 Rounds (2h each) Catalyst->Reaction Monitoring Reaction Monitoring Analytical HPLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Purification Purification Preparative HPLC Monitoring->Purification Complete Conversion Characterization Characterization LC-MS, NMR, CD Spectroscopy Purification->Characterization Final Stapled Peptide Product Characterization->Final

Figure 1: Experimental workflow for methionine sulfimidation stapling protocol

Troubleshooting and Optimization
  • Low Conversion: Increase catalyst loading to 15 mol% or extend reaction duration. Ensure fresh AgOAc is used as an additive.
  • Side Reactions: For peptides containing free cysteine or histidine residues, consider protecting group strategies or utilize cystine (oxidized disulfide form) which shows improved compatibility [1].
  • Solubility Issues: For poorly soluble peptides (e.g., exenatide), add 50% water as cosolvent while maintaining methanol as primary solvent [1].
  • Macrocyclization Efficiency: For peptide stapling applications, optimal results are achieved with 15-24 atom ring sizes. Incorporate flexible spacers (e.g., Ahx, Ipa) for larger macrocycles [3].

Protocol 2: Methionine Bis-Alkylation for Reversible Stapling

Principle and Mechanism

The methionine bis-alkylation approach leverages the unique nucleophilicity of methionine sulfur to form dialkylsulfonium intermediates with bis-electrophilic reagents, resulting in stable cyclic sulfonium species. This method capitalizes on the chemoselective reactivity of methionine, which allows modification even in the presence of all other proteinogenic amino acids, including cysteine. A key advantage of this methodology is the introduction of two positive charges on the staple itself, which can significantly enhance cellular uptake without requiring additional cationic residues in the peptide sequence. Furthermore, the resulting bis-alkylated products undergo controlled dealkylation under physiological reducing conditions, enabling traceless release of the original peptide both in vitro and within cellular environments [2].

Required Materials and Equipment
  • Unprotected peptide substrate containing methionine
  • Bis-electrophilic crosslinkers (appropriate length for i, i+4 or i, i+7 stapling)
  • Aqueous-organic solvent systems (e.g., Tris buffer/DMF mixtures)
  • Standard peptide purification equipment (HPLC, LC-MS)
  • Circular dichroism (CD) spectrometer for secondary structure analysis
Step-by-Step Procedure
  • Peptide Substrate Preparation: Synthesize linear peptide sequence containing methionine residues at desired stapling positions. The bis-alkylation approach is compatible with fully unprotected peptides, eliminating the need for specialized protecting groups [2].

  • Crosslinker Selection: Choose bis-electrophilic linkers of appropriate length to span the desired stapling geometry (i, i+4 or i, i+7). The linker length directly influences the resulting macrocycle size and conformational restraint.

  • Bis-Alkylation Reaction:

    • Dissolve unprotected peptide substrate (0.01-0.03 mmol) in appropriate solvent mixture (e.g., Tris buffer/DMF, 1:1).
    • Add bis-electrophilic crosslinker (1.2-1.5 equiv) and stir reaction at room temperature.
    • Monitor reaction progress by LC-MS until complete consumption of starting material is observed [2].
  • Purification and Characterization: Purify crude stapled peptide by preparative HPLC. Characterize final product by LC-MS, CD spectroscopy, and cellular uptake assays to verify stapling efficiency and improved membrane permeability.

Troubleshooting and Optimization
  • Reaction Rate: If bis-alkylation proceeds slowly, slightly increase pH to enhance methionine nucleophilicity while monitoring for side reactions.
  • Cellular Uptake Optimization: The positive charges introduced on the staple naturally enhance cellular uptake. Fine-tune uptake efficiency by modifying crosslinker hydrophobicity [2].
  • Reduction Kinetics: To modulate intracellular release kinetics, explore different bis-electrophilic linker architectures that influence sulfonium stability under reducing conditions.

Application Examples and Case Studies

Stapled Peptide Synthesis

The sulfimidation methodology has been successfully applied to staple various bioactive peptide sequences. In a representative example, substance P (11-residue neuropeptide containing single methionine) was efficiently stapled using N-acetoxybutyramide derivatives under optimized Ru-catalyzed conditions, achieving 82% HPLC yield of the stapled product. Similarly, RGD cyclopeptides, tetracosactide (adrenocorticotropic hormone analog), aviptadil (vasoactive intestinal peptide), and exenatide (type 2 diabetes medication) have all been successfully modified via methionine sulfimidation, demonstrating the broad applicability across diverse peptide structural classes [1].

For structural stabilization, methionine and glutamic acid residues have been directly stapled via N=S bonds without additional redundant groups, producing conformationally restrained macrocyclic peptides with improved biological properties. The stapling efficiency varies with peptide sequence and solvent compatibility, with yields typically ranging from 22-82% depending on peptide solubility and methionine accessibility. Notably, the methodology has been successfully implemented in both solution-phase and solid-phase synthesis formats, offering flexibility for different peptide substrates and production scales [1].

Reversibility and Controlled Release

A defining feature of methionine sulfimidation stapling is its redox-responsive reversibility. The sulfimide (N=S) linkage remains stable under extracellular conditions but undergoes controlled cleavage in the presence of intracellular glutathione (GSH), enabling traceless release of the original bioactive peptide. This property is particularly valuable for prodrug strategies and intracellular targeting applications where controlled activation is desired. The deconjugation kinetics can be modulated by tailoring the N-acyl group on the sulfimide linkage, providing a means to fine-tune release profiles according to specific therapeutic requirements [1].

Similarly, the bis-alkylation approach demonstrates excellent reversibility, with the cyclic sulfonium products undergoing reduction to release the parent peptide in reducing environments. This controlled dealkylation has been confirmed to occur efficiently both in vitro and within cellular environments, making it suitable for drug delivery applications where intracellular activation is desired. The combination of enhanced cellular uptake (facilitated by the positively charged staple) and controlled intracellular release positions this methodology as particularly valuable for targeting intracellular protein-protein interactions [2].

Table 2: Performance Characteristics of Methionine-Stapled Peptides

Peptide Sequence/Type Stapling Method Macrocycle Size (atoms) Yield (%) Proteolytic Stability Cellular Uptake
Substance P [1] Sulfimidation Variable 82 Significantly improved Data not provided
RGD Cyclopeptide [1] Sulfimidation Variable Moderate Significantly improved Data not provided
p53-derived peptide [4] Various Variable Variable Protected against cleavage Hydrophobicity-driven
Bis-alkylated peptides [2] Bis-alkylation Variable Good Improved Enhanced (charge-mediated)

Technical Considerations and Applications

Key Optimization Parameters

Successful implementation of methionine stapling methodologies requires careful optimization of several critical parameters. For sulfimidation approaches, the Ru(II) catalyst concentration (typically 10 mol%), N-hydroxybenzamide additive (20 mol%), and AgOAc (10 μmol/mL) represent key components requiring empirical optimization for specific peptide substrates. The N-acyloxyamide structure significantly influences both stapling efficiency and subsequent deconjugation kinetics, with electron-withdrawing groups generally accelerating glutathione-mediated release. For bis-alkylation methods, the length and flexibility of the bis-electrophilic crosslinker must be optimized to match the spatial separation between methionine residues in the folded peptide structure, with typical linkers spanning 8-12 atoms for i, i+4 and i, i+7 stapling geometries [1] [2].

Solvent systems play a crucial role in both stapling methodologies. Methanol represents the optimal solvent for sulfimidation reactions, though aqueous cosolvents (up to 50%) can be incorporated for poorly soluble peptides. The bis-alkylation approach demonstrates excellent compatibility with aqueous-organic solvent mixtures, facilitating stapling of hydrophilic peptides. Additionally, reaction concentration requires careful optimization—sufficiently high to promote intramolecular cyclization over intermolecular dimerization, yet sufficiently dilute to minimize aggregation. Typical concentrations range from 0.1-1 mM for solution-phase stapling applications [1] [2].

Analytical and Characterization Methods

Comprehensive characterization of methionine-stapled peptides is essential for confirming successful macrocyclization and evaluating structural consequences. Liquid chromatography-mass spectrometry (LC-MS) provides the primary method for verifying successful stapling through exact mass determination, with the characteristic mass shift dependent on the specific stapling chemistry employed. Circular dichroism (CD) spectroscopy offers critical insights into secondary structural changes induced by stapling, with increased α-helicity typically observed for properly constrained peptides. For sulfimidation stapling, the characteristic N=S vibration around 1100-1200 cm⁻¹ can be detected by infrared (IR) spectroscopy, providing direct evidence of sulfimide formation [1].

Proteolytic stability assays represent an important functional characterization, typically employing proteases such as chymotrypsin, pepsin, or proteinase K to demonstrate enhanced resistance to degradation. For reversible stapling methodologies, release kinetics should be quantified under physiologically relevant reducing conditions (e.g., 1-10 mM glutathione, pH 7.4) to confirm controlled deconjugation. Finally, cellular uptake studies using fluorescein-labeled stapled peptides provide critical data on membrane permeability enhancements, typically employing flow cytometry or confocal microscopy for quantification and localization, respectively [1] [4] [2].

Conclusion

Methionine stapling technologies represent valuable additions to the peptide macrocyclization toolkit, offering unique advantages including orthogonal reactivity, tunable reversibility, and enhanced cellular delivery properties. The two methodologies detailed in this application note—sulfimidation and bis-alkylation—provide complementary approaches suitable for different peptide engineering scenarios. The Ru-catalyzed sulfimidation method offers exceptional versatility for late-stage functionalization and reversible stapling applications, while the bis-alkylation approach provides simplified reaction conditions and inherent charge-enhanced delivery. As peptide therapeutics continue to gain importance for targeting challenging protein-protein interactions, these methionine-directed stapling strategies offer powerful means to overcome traditional limitations of peptide-based agents, particularly for intracellular targets. By following the detailed protocols and optimization guidelines provided herein, researchers can effectively implement these methodologies to advance their peptide-based therapeutic and probe development programs.

References

Application Note: Photochemical Decarboxylative Arylation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes a method for the radical decarboxylative arylation of aspartic acid and glutamic acid side chains directly on solid support [1]. This approach provides access to a broad scope of unnatural aromatic amino acids.

Detailed Protocol
  • Peptide Resin Preparation: Synthesize your linear peptide on solid support (e.g., Rink amide MBHA resin) using standard Fmoc-SPPS. Ensure aspartic or glutamic acid residues are at the desired site of modification.
  • Redox-Active Ester (RAE) Formation:
    • After final Fmoc deprotection, wash the peptidyl resin with DMF and DCM.
    • Prepare a solution of N-hydroxyphthalimide (NHPI, 3.0 equiv) and N,N'-diisopropylcarbodiimide (DIC, 3.0 equiv) in DCM.
    • Suspend the peptidyl resin in the solution and agitate for 2 hours at room temperature.
    • Wash thoroughly with DMF and DCM to remove excess reagents. The RAE is formed on the side-chain carboxylic acid.
  • Photochemical Decarboxylative Arylation:
    • Reaction Setup: In a vial, combine the RAE-bearing peptidyl resin (1.0 equiv), a Hantzsch ester (e.g., dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 2.0 equiv), an aryl bromide (2.0 equiv), and a Nickel aryl bromide complex (e.g., Ni(II)-bpy, 0.3 equiv). Add a mixture of DMF and DMSO (4:1) as the solvent.
    • Irradiation: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10 minutes. Irradiate the suspension with purple LEDs (390-400 nm) while agitating for 12-16 hours at room temperature.
  • Cleavage and Purification:
    • Transfer the resin to a cleavage vessel.
    • Cleave the peptide from the resin using a standard cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours.
    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and redissolve in acetonitrile/water.
    • Purify the functionalized peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

The workflow for this protocol is illustrated below:

Start Peptide on Solid Support RA Redox-Active Ester (RAE) Formation Start->RA P Photochemical Decarboxylative Arylation RA->P End Cleavage & Purification (Final Functionalized Peptide) P->End

Application Note: Pd(II)-Catalyzed Late-Stage C–H Activation

This protocol leverages peptide-backbone amides as internal directing groups for Pd-catalyzed C–H activation, enabling both side-chain functionalization and macrocyclization of peptidosulfonamides [2].

Detailed Protocol: Olefination of Benzylsulfonamide Peptide Conjugates

This reaction performs site-selective olefination at the ortho-position of a benzylsulfonamide group.

  • Substrate Synthesis: Synthesize the linear peptidosulfonamide precursor using SPPS, incorporating a benzylsulfonamide moiety at the C- or N-terminus.
  • Olefination Reaction:
    • Reaction Setup: Charge a flame-dried Schlenk tube with the peptidosulfonamide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (3.0 equiv).
    • Add Reagents: Under an inert atmosphere, add anhydrous dichloroethane (DCE) as the solvent, followed by the acrylate or alkene coupling partner (e.g., tert-butyl acrylate, 4.0 equiv).
    • Heating and Monitoring: Stir the reaction mixture at 80°C for 12 hours. Monitor reaction completion by LC-MS.
  • Work-up and Purification:
    • Allow the reaction to cool to room temperature. Dilute with ethyl acetate and filter through a celite pad to remove insoluble salts.
    • Concentrate the filtrate under reduced pressure.
    • Purify the crude product using flash chromatography or preparative HPLC to obtain the olefinated peptidomimetic.
Detailed Protocol: Macrocyclization via Intramolecular Olefination

This variation uses an internal alkene to achieve peptide macrocyclization.

  • Linear Precursor Design: Synthesize a linear peptide bearing a terminal benzylsulfonamide and an internal acrylate or unactivated alkene. The length of the peptide linker determines the macrocycle size.
  • Cyclization Reaction:
    • Reaction Setup: In a sealed tube, dissolve the linear peptide substrate (1.0 equiv) in a mixture of hexafluoroisopropanol (HFIP) and toluene.
    • Add Catalysts and Additives: Add Pd(OAc)₂ (12 mol%), CF₃COOAg (2.0 equiv), Cu(OAc)₂ (2.0 equiv), and NaOAc (4.0 equiv).
    • Heating: Heat the reaction mixture at 80°C for 24 hours.
  • Purification: After cooling, concentrate the mixture and purify the macrocyclic product directly using preparative HPLC.

The logical relationship between the different C–H activation pathways is as follows:

Start Linear Peptidosulfonamide Substrate Path1 Path A: Intermolecular Olefination Start->Path1 With terminal alkene Path2 Path B: Intramolecular Olefination (Macrocyclization) Start->Path2 With internal alkene Product1 Functionalized Linear Peptidomimetic Path1->Product1 Product2 Bioactive Macrocyle Path2->Product2

Comparative Summary of Functionalization Methods

The table below summarizes the key features of the two described methods to aid in selection for your research.

Feature Photochemical Decarboxylative Arylation [1] Pd(II)-Catalyzed C–H Activation [2]
Functionalized Residue Aspartic acid, Glutamic acid Aromatic rings in sulfonamide groups
Key Reaction Condition Purple light (390-400 nm), Hantzsch ester, Ni complex Pd(OAc)₂, AgOAc, 80°C
Primary Application Introducing unnatural aromatic amino acids Peptide linear functionalization & macrocyclization
Key Advantage Solid-phase compatible; broad aryl bromide scope No external directing group needed; versatile cyclization
Quantitative Yield Example Provided in protocol context (isolated yield) Up to 88% yield for diolefination

Discussion for Research Application

The described protocols offer robust and complementary tools for medicinal and synthetic chemists. The photochemical method is ideal for rapidly generating diverse side-chain libraries from common acidic residues. The Pd-catalyzed approach is powerful for conformational constraint and property modulation via macrocyclization, and it can produce macrocycles of various sizes (e.g., 13- to 22-membered rings) [2].

A primary consideration is the need for specific functional groups in your peptide sequence. The photochemical method requires a carboxylic acid side chain, while the C–H activation requires a designed sulfonamide moiety. When implementing these protocols, ensure rigorous oxygen exclusion for radical and Pd-catalyzed reactions, and carefully optimize purification strategies for the often less polar functionalized products.

References

Boc-Met-Leu-OMe low coupling yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Coupling Reagents & Methods for Improved Yield

Method / Reagent Key Features & Optimization Tips Reported Yield References
Mixed Anhydride (Isobutyl Chloroformate) In-situ activation; Use N-methylmorpholine (NMM) as base; Optimized at room temperature (contrary to traditional low-temp) Up to 99% (for other dipeptides) [1]
Hypervalent Iodine (IBA-OBz) Bench-stable, recyclable reagent; Effective for sterically hindered amino acids; Use with (4-MeOC6H4)3P and DMAP in DCE solvent. 86% (for Boc-Phe-Leu-OMe model) [2]
Acid Chloride (Ghosez's Reagent) Useful for hindered couplings (e.g., N-methyl amino acids); May not be suitable for all sequences (e.g., those with Trp). ~47% (for hindered models) [1]

Troubleshooting Guide: Common Causes & Solutions

Here are answers to frequently asked questions that directly address the specific issues you might encounter.

Why is my coupling yield for Boc-Met-Leu-OMe low?

The low yield is primarily due to the steric hindrance of the amino acids involved. Isoleucine (Ile), Leucine (Leu), and Valine (Val) are β-branched amino acids, which are well-known in peptide synthesis as "difficult sequences" because they strongly promote the formation of aggregation-prone β-sheet structures, leading to poor solubility and low reaction efficiency [3]. The Boc-Met-Leu sequence contains one of these challenging residues.

How can I improve the solubility and handling of the peptide?

Using solubilizing tags is a common and effective strategy to overcome poor solubility. During synthesis, you can temporarily attach a tag to the peptide chain to make it easier to handle and purify. These tags are removed after the coupling is complete.

  • Common Tags: Oligo-lysine (Lysₙ) or oligo-arginine (Argₙ) tags are frequently used because they dramatically improve solubility in aqueous and organic solvents [3].
  • Application: Incorporating a tetra-lysine tag has been successfully used in the synthesis of challenging transmembrane peptides [3].
What are the detailed protocols for these optimized methods?

Protocol 1: Mixed Anhydride Method in Flow [1] This method uses in-situ activation for scalability and efficiency.

  • Solution Preparation: Prepare three separate streams:
    • Stream 1: Boc-protected amino acid (e.g., Boc-Trp(CHO)-OH, 0.01 M) and 2 equivalents of N-methylmorpholine (NMM).
    • Stream 2: Coupling agent, isobutyl chloroformate (IBCF, 1 equivalent).
    • Stream 3: Amino acid ester (e.g., H-Ala-OBn·HCl) and 2 equivalents of NMM.
  • Activation: Pre-cool Streams 1 and 2 to -10°C, then combine them at a Y-piece. Let them react for several minutes to form the mixed anhydride intermediate.
  • Coupling: Pre-cool Stream 3 and combine it with the mixed anhydride stream at a second Y-piece.
  • Reaction: Allow the combined stream to warm to room temperature and pass through a reaction coil.
  • Quenching & Work-up: Collect the outflow in an aqueous potassium bisulfate (10%) solution. Perform standard aqueous workup and purification.

Protocol 2: Hypervalent Iodine Reagent (IBA-OBz) [2] This is a powerful, one-pot solution-phase method.

  • Reaction Setup: In a flask, combine Boc-Met-OH (1.0 equiv) and H-Leu-OMe·HCl (1.0 equiv).
  • Add Reagents: Add IBA-OBz (1.5 equiv), (4-MeOC6H4)3P (1.5 equiv), and DMAP (3.0 equiv) to the mixture.
  • Solvent: Use 1,2-Dichloroethane (DCE) as the solvent with a concentration of 0.04 M.
  • Reaction Conditions: Stir the reaction at room temperature for 10-20 minutes.
  • Work-up: Monitor reaction completion, then perform a standard aqueous workup and purification by flash chromatography.

Experimental Workflow for Yield Optimization

The following diagram outlines a logical, step-by-step process to diagnose and solve low coupling yield problems.

Start Low Coupling Yield with this compound Step1 Step 1: Assess Solubility Check for peptide aggregation in solvent Start->Step1 Step2 Step 2: Choose Strategy Step1->Step2 Opt1 Option A: Use Solubilizing Tag Temporarily attach Lysₙ or Argₙ tag Step2->Opt1 Opt2 Option B: Optimize Coupling Method Step2->Opt2 Step3 Step 3: Select Coupling Reagent Opt1->Step3 Opt2->Step3 Method1 Mixed Anhydride Method (Isobutyl Chloroformate, NMM base) Step3->Method1 Method2 Hypervalent Iodine Method (IBA-OBz with phosphine, DMAP base) Step3->Method2 Step4 Step 4: Execute & Purify Perform coupling, remove tag if used, and purify product Method1->Step4 Method2->Step4 End Obtain Improved Yield Step4->End

I hope this technical guide provides a clear path forward for optimizing your synthesis. Should you need to explore other advanced strategies, such as peptide stapling or reversible modifications, the scientific literature contains further innovative methods [4].

References

methionine oxidation prevention during synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Methionine Oxidation

Methionine (Met) is a sulfur-containing amino acid highly susceptible to oxidation by reactive oxygen species (ROS), converting it to methionine sulfoxide (MetO) and, under stronger conditions, to methionine sulfone [1] [2]. This modification can alter a protein's structure, leading to loss of biological activity, increased aggregation, and reduced therapeutic efficacy [3] [4].

Antioxidants & Formulation Strategies

The table below summarizes common strategies and compounds used to mitigate methionine oxidation in biologics formulations, based on commercial products and recent research.

Strategy / Compound Concentration Range Function & Notes Example in Commercial Formulations
L-Methionine (L-Met) 1.34 mM - 29.5 mM [3] Directly competes with protein Met residues for oxidation, acting as a sacrificial antioxidant [3]. Tocilizumab (29.5 mM) [3]
High-Concentration L-Met >20 mM [3] Potent antioxidant strategy for high-concentration mAb formulations; often used with stabilizers like trehalose [3]. --
Sugars (e.g., Trehalose, Sucrose) ~75 - 80 mg/mL [3] Stabilizers that reduce oxidative degradation and inhibit protein aggregation, often synergistic with Met [3]. Secukinumab (Trehalose) [3]
Metal Chelators (e.g., EDTA) 0.02 - 0.05 mg/mL [3] Chelates metal ions that can catalyze oxidation reactions [3]. Adalimumab-afzb (0.05 mg/mL) [3]

Troubleshooting Methionine Oxidation

The following workflow outlines a step-by-step approach to identify and address methionine oxidation during peptide synthesis and protein formulation. This visual guide is followed by detailed explanations of each key step.

Methionine Oxidation Troubleshooting Workflow Start Start: Suspected Methionine Oxidation Step1 Analyze crude product via Mass Spectrometry Start->Step1 Step2 Is a +16 Da mass shift observed on the parent molecule? Step1->Step2 Step3 Oxidation confirmed. Proceed to root cause analysis. Step2->Step3 Yes Step4 No oxidation detected. Check for other degradation products. Step2->Step4 No SubStep1 Review Synthesis & Cleavage Steps Step3->SubStep1 SubStep2 Was an inert atmosphere used during synthesis & handling? SubStep1->SubStep2 SubStep3 Consider using a protective atmosphere (e.g., N₂) in all steps. SubStep2->SubStep3 No SubStep4 Which cleavage cocktail was used? SubStep2->SubStep4 Yes SubStep5 Standard TFA-based cocktail SubStep4->SubStep5 SubStep7 Preventive cocktail (e.g., with scavengers) SubStep4->SubStep7 SubStep6 High oxidation risk. Implement preventive cleavage cocktail. SubStep5->SubStep6 SubStep8 Low oxidation risk. Procedure is effective. SubStep7->SubStep8

Detection and Analysis
  • Primary Detection Method: Use mass spectrometry to analyze the crude product. A mass increase of +16 Da on the parent molecule is a clear indicator of methionine sulfoxide formation [5].
  • Alternative Methods: Chromatographic procedures (HPLC) or in-gel shift assays using Met-rich proteins can also be effective for monitoring oxidation [4].
Prevention During Peptide Synthesis
  • Use Preventive Cleavage Cocktails: Standard TFA-based cleavage cocktails are a common source of oxidation [5]. A modified cocktail containing dimethyl sulfide and ammonium iodide can significantly reduce or eliminate methionine sulfoxide formation without compromising yield [5].
  • Maintain an Inert Atmosphere: Where possible, use an inert atmosphere (e.g., nitrogen) during synthesis and handling to minimize exposure to oxygen [5].
Formulation for Long-Term Stability
  • Incorporate Sacrificial Antioxidants: Add L-Methionine (typically 10-30 mM) to the formulation. It acts as a "molecular bodyguard," being oxidized in place of methionine residues in the therapeutic protein [3] [1].
  • Utilize Synergistic Excipients: Combine methionine with stabilizers like trehalose, which has been shown to work synergistically to reduce both oxidation and aggregation in high-concentration antibody formulations [3].

Frequently Asked Questions

Q1: Why is methionine particularly prone to oxidation compared to other amino acids? Methionine's sulfur atom in its thioether side chain is highly nucleophilic, making it a primary target for various reactive oxygen species (ROS) like hydrogen peroxide and hypochlorous acid. This reactivity is a fundamental property of the residue [1] [2].

Q2: Can methionine oxidation be reversed? Yes, in biological systems, the enzyme family methionine sulfoxide reductases (Msrs) can reduce MetO back to Met. MsrA reduces the S-epimer and MsrB the R-epimer of MetO [1]. Chemically, methionine sulfoxide in synthetic peptides can be reduced using reagents like dimethyl sulfide and ammonium iodide during the cleavage process [5].

Q3: Are there any commercial drugs that use high methionine to prevent oxidation? Yes, several commercial antibody products use L-methionine in their formulations as an antioxidant. A prominent example is Tocilizumab, which contains a high concentration of 29.5 mM (4.4 mg/mL) methionine [3].

References

Boc-Met-Leu-OMe purification HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Purification Troubleshooting Guide

For researchers purifying synthetic peptides, here are common HPLC issues and their solutions.

Symptom Possible Cause Solution
Poor Peak Shape Basic compounds interacting with silanol groups on the column stationary phase [1]. Use high-purity silica (type B) or polar-embedded phase columns. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase [1].
Sample dissolved in a solvent stronger than the mobile phase [1]. Always dissolve the sample in the starting mobile phase composition or a weaker solvent [1].
Low Peak Area/Intensity Sample adsorption or degradation [1]. Check sample stability; use a thermostatted autosampler if needed. Ensure the detector is set to the correct wavelength for the analyte [1].
Variable Retention Times Inconsistent mobile phase preparation or column temperature [2]. Prepare mobile phases accurately and consistently. Use a column heater to maintain a stable temperature [2].
Column not equilibrated [2]. Ensure the column is fully equilibrated with the starting mobile phase before starting a sequence.
High Backpressure Blocked column frit or particulate matter [2]. Replace the guard column or the column inlet frit. Filter all samples and mobile phases [2].
Peak Tailing Column voiding or degradation, especially at high pressures [1]. Replace the column. Avoid pressure shocks and operate within the column's specified pH and pressure limits [1].

Suggested Starting Points for Method Development

Since a direct method is unavailable, you can use the following as a foundation to develop your own HPLC purification protocol for Boc-Met-Leu-OMe.

  • Column Selection: A reversed-phase C18 or C8 column is standard for peptide purification [3] [1].
  • Mobile Phase: Use a water-acetonitrile gradient, each modified with 0.1% acid (Trifluoroacetic Acid - TFA is common). TFA acts as an ion-pairing agent, improving peak shape [1].
  • Gradient Program: A broad, linear gradient is a good starting point (e.g., 20% to 80% acetonitrile over 20-30 minutes). Adjust based on the observed retention time of your product.
  • Detection: A UV detector at ~220 nm is typical for detecting the peptide bond. For more confidence, an LC-MS method is ideal for confirming the mass of the collected fraction [4].

The workflow below summarizes the key stages of the peptide purification and analysis process.

Start Crude this compound HPLC HPLC Purification Start->HPLC Fraction Fraction Collection HPLC->Fraction Analysis Purity Analysis Fraction->Analysis Confirm Identity Confirmation Analysis->Confirm End Pure Product Confirm->End

Frequently Asked Questions

Q1: Why are my peaks broad or split? This is often due to "column voiding" from pressure shocks or a blocked inlet frit. Check that your operating conditions are within the column's specifications and that your system connections are proper. You may need to replace the column [1].

Q2: My sample is not eluting. What should I do? Your sample might be strongly retained on the column. Consider using a stronger elution solvent in your gradient (higher organic percentage) or a less retentive stationary phase (e.g., C8 instead of C18) [1].

Q3: How can I improve the separation resolution? Optimize the mobile phase composition, gradient slope, and flow rate. Ensure the column temperature is stable, as fluctuations can harm reproducibility [2].

References

reducing racemization Boc-Met-Leu-OMe synthesis

Author: Smolecule Technical Support Team. Date: February 2026

What Causes Racemization?

In peptide synthesis, racemization is primarily caused by the formation of an oxazol-5(4H)-one intermediate (Path B) or direct abstraction of the alpha-hydrogen (Path A) by a base during carboxyl group activation [1]. The following diagram illustrates these pathways and the corresponding suppression strategies.

G Start Protected Amino Acid Oxazolone Oxazol-5(4H)-one Intermediate Start->Oxazolone Path B: Strong carboxyl activation Racemate Racemized Product Start->Racemate Path A: Direct Hα abstraction by base Oxazolone->Racemate Nucleophilic attack Suppress1 Suppression: Use HOBt, HOAt, or Oxyma Suppress1->Oxazolone Suppresses formation Suppress2 Suppression: Use weaker bases, optimize concentration/timing Suppress2->Racemate Minimizes abstraction

Choosing Coupling Reagents and Conditions

The choice of coupling reagent and additives significantly impacts racemization. Quantitative data on different reagents is summarized below.

Table 1: Racemization Potential of Different Coupling Reagents [1]

Coupling Reagent Additive Amino Acid Racemization (%)
EDC - Ala 25%
EDC - Leu 25%
DCC - Ala 10%
DCC - Leu 14%
EDC HOAt Generic 29.8%
EDC·HCl HOAt Generic 24.1%
DIC HOAt Generic 4.2%

Table 2: Recommended Practices to Minimize Racemization

Factor Recommendation Rationale
Coupling Reagent Prefer DIC over EDC or DCC [1]. DIC is less basic and shows lower racemization potential.
Additives Always use racemization-suppressing additives like HOBt, HOAt, or Oxyma [1]. These additives form active esters that resist oxazolone formation.
Solvent Use DCM for coupling when possible, or DMF [1] [2]. Some solvents like DCM are less prone to promoting racemization.
Base & Timing Use the minimum necessary concentration of base (e.g., DiPEA) and limit exposure time during activation [1]. Reduces the chance of direct Hα abstraction (Path A).

Optimizing Your Boc-Chemistry Workflow

For your specific synthesis of Boc-Met-Leu-OMe, the following procedural details are critical.

  • Activation and Coupling Protocol

    • Use DIC as the coupling reagent with HOBt or Oxyma as an additive [1].
    • Avoid carbodiimides with built-in basic amines like EDC. Perform the coupling in DCM if solubility permits [1] [2].
  • Deprotection and Neutralization in Boc-SPPS

    • Deprotection: Cleave the Boc group with 50% TFA in DCM for a strictly limited time (e.g., 2 x 1-2 minutes) [2].
    • Neutralization: After deprotection, neutralize the resulting TFA salt with 5-10% DiPEA in DCM. Thoroughly wash the resin after neutralization to remove all base before the next coupling step [2].
  • C-Terminal Esterification

    • The esterification of the C-terminal amino acid to a resin or to build a methyl ester is a high-risk step for racemization [3].
    • If available, use pre-loaded resins for the C-terminal amino acid, as these are produced under optimized conditions to minimize racemization [3].

References

solvent systems for Boc-Met-Leu-OMe solubility

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & General Properties

The following table summarizes the key identifying information and known properties for Boc-Met-Leu-OMe (CAS# 66880-59-9) [1].

Property Value / Description
CAS Number 66880-59-9 [1]
Common Name This compound [1]
Molecular Formula C17H32N2O5S [1]
Molecular Weight 376.511 g/mol [1]
Lipophilicity (LogP) 3.118 [1]

Solubility Guidance for Boc-Protected Peptides

Although a specific solubility profile for this compound is not listed, the following information can serve as a practical starting point for your experiments.

  • General Solvent Guidance: Based on the properties of a closely related compound, Boc-Met(O)-OH, which is reported to be soluble in chlorinated solvents (DCM, Chloroform), ethyl acetate, DMSO, and acetone [2]. This compound, with its higher calculated LogP value of 3.118, is likely to have good solubility in these same organic solvents [1].
  • Handling Protected Amino Acids: Research on handling Fmoc-protected amino acid esters indicates that hydrolysis of methyl esters (like the -OMe in your compound) can require specific conditions to preserve other protecting groups (like Boc), often involving calcium salts and controlled basic conditions [3]. This suggests that the Boc group is stable under a range of common laboratory conditions but may require careful selection of reagents for further manipulation.

Suggested Experimental Workflow for Solubility Testing

Given the lack of specific data, you may need to empirically determine the optimal solvent system for your application. The diagram below outlines a logical workflow for this process.

Start Start Solubility Testing Step1 Test in Primary Solvents: Dichloromethane (DCM), Chloroform, Acetone Start->Step1 Step2 Test in Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Step1->Step2 If low solubility Step3 Test in Alcohols & Ethers: Methanol, Ethanol, Tetrahydrofuran (THF), Ethyl Acetate Step2->Step3 If low solubility Step4 Prepare Stock Solution (DMSO typical for peptides) Step3->Step4 Once dissolved Step5 Dilute with Aqueous Buffer for biological assays Step4->Step5 For assay use Final Proceed with Experiment Step5->Final

Frequently Asked Questions

What should I do if this compound does not dissolve in my reaction solvent? First, try one of the strong solvents mentioned above, such as DCM or DMF. Gently warming the solvent in a water bath (around 37°C) and using brief sonication in an ultrasonic bath can help dissolve the compound [2]. Always start with a small amount of compound to test solubility.

How should I store this compound? While specific storage conditions for this compound are not provided, it is a standard practice to store peptide derivatives and protected amino acids in a desiccator at -20°C to maintain stability and prevent moisture-induced degradation [2].

Are there any known stability issues? The methionine (Met) residue contains a sulfur atom that can be sensitive to oxidation [4]. Although your compound has a protected N-terminus, it is advisable to store the compound properly and be aware that the methionine side chain could potentially be affected under strong oxidizing conditions.

References

Troubleshooting Guide: Purification by Silica Gel Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of common issues and solutions, based on the published methodology [1].

Problem Possible Cause Suggested Solution
Low product yield after column Solvent system too polar, causing poor separation. Optimize the n-hexane/ethyl acetate gradient. Start with a higher proportion of n-hexane (e.g., 4:1).
Product elutes too early (with impurities) Solvent system not polar enough. Increase the percentage of ethyl acetate in small increments (e.g., from 3:1 to 2:1).
Product does not elute Final solvent system is not polar enough to move the product. Increase ethyl acetate ratio; consider adding 1-2% methanol or DCM to the ethyl acetate.
Tailing or broad bands Column is overloaded or adsorbent is compromised. Ensure proper sample loading; use high-quality silica gel; check TLC frequently with multiple solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is a recommended solvent system for purifying a Boc-protected dipeptide methyl ester? Based on a successfully characterized synthesis, a mixture of n-hexane and ethyl acetate is highly effective. The specific example for Boc-Leu-Aib-OMe used a 3:1 ratio of n-hexane to ethyl acetate as the eluent [1]. This system provides a good balance of polarity for separating the target peptide from common by-products like DCU.

Q2: How can I monitor the reaction and purification? The published protocol used Thin-Layer Chromatography (TLC) to monitor the reaction progress and column fractions [1]. Additionally, the purified product was characterized using 500 MHz 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy [1].

Q3: My product is oily and won't solidify. What can I do? This is a common issue. The procedure for Boc-Leu-Aib-OMe also resulted in a "white solid" [1]. If your product remains an oil, try trituration (scratching the oil with a spatula in a small amount of a non-solvent like n-hexane or cold diethyl ether) to induce crystallization.

Detailed Experimental Protocol

Below is a detailed workflow for the synthesis and purification of a Boc-protected dipeptide, adapted from the literature [1].

G A Coupling Reaction Boc-Met-OH + H-Leu-OMe Reagents: DCC, HOBt Solvent: Dry DCM B Reaction Monitoring Thin-Layer Chromatography (TLC) Confirm consumption of starting material A->B C Workup Procedure 1. Filter off DCU (precipitate) 2. Wash organic layer with:   - 2M HCl   - Brine   - 1M NaHCO₃   - Brine B->C D Drying & Concentration Dry organic layer over Na₂SO₄ Evaporate solvent under vacuum C->D E Purification Silica Gel Chromatography Eluent: n-Hexane/Ethyl Acetate D->E F Characterization NMR, Mass Spectrometry, IR E->F

Step-by-Step Procedure:

  • Coupling Reaction: Dissolve Boc-Met-OH in dry DCM in an ice-water bath. Add H-Leu-OMe (pre-isolated from its hydrochloride salt if necessary), followed by DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). Allow the reaction to warm to room temperature and stir for up to 48 hours [1].
  • Reaction Monitoring: Use TLC to confirm the completion of the reaction by showing the consumption of the starting materials.
  • Workup Procedure:
    • Evaporate most of the DCM under reduced pressure.
    • Dissolve the residue in ethyl acetate (approximately 60 mL).
    • Filter the solution to remove the precipitated dicyclohexylurea (DCU) by-product.
    • Wash the organic layer sequentially with 2M HCl (3 × 50 mL), brine (2 × 50 mL), 1M sodium bicarbonate (3 × 50 mL), and brine again (2 × 50 mL).
    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) [1].
  • Concentration: Filter off the solid Na₂SO₄ and concentrate the solution under vacuum to obtain the crude product.
  • Purification: Purify the crude product by flash chromatography on silica gel (100-200 mesh) using a mixture of n-hexane and ethyl acetate as the eluent. The literature uses a 3:1 ratio as a successful starting point [1].
  • Characterization: Analyze the purified fractions (typically a white solid) using 1H NMR, 13C NMR, mass spectrometry, and IR to confirm identity and purity [1].

Key Technical Notes

  • Solvent Selection: The n-hexane/ethyl acetate system is favored because it is volatile, leaves minimal residue upon evaporation, and offers excellent selectivity for peptides of this nature [1]. While DCM is a great reaction solvent, it is generally less effective than a two-component system for fine separation during silica gel chromatography.
  • Safety & Handling: Always handle DCC with care as it is a potent skin irritant. All organic solvents should be used in a well-ventilated fume hood.

References

scaling up Boc-Met-Leu-OMe synthesis

Author: Smolecule Technical Support Team. Date: February 2026

About Boc-Met-Leu-OMe

This section provides the basic chemical identity of your target compound [1].

Property Description
Common Name This compound [1]
CAS Number 66880-59-9 [1]
Molecular Formula C₁₇H₃₂N₂O₅S [1]
Molecular Weight 376.511 g/mol [1]
Synonym N-Boc-L-Met-L-Leu methyl ester [1]

Synthesis and Scaling Strategies

While a dedicated scale-up protocol for this compound is not available, the search results point to general strategies and a related compound for context.

  • Documented Synthetic Routes for this compound: One literature procedure reports a yield of ~77% for the synthesis of this compound, while another reports a lower yield of ~40% [1]. Optimizing towards the higher-yielding procedure is a logical first step for scale-up.
  • Context from Related Peptides: Research on similar peptides indicates that the Boc (tert-Butyloxycarbonyl) group is a common amino-protecting group used in peptide synthesis [2]. Furthermore, modern peptide synthesis often employs microwave heating to improve synthesis quality and speed up the process [3].

Troubleshooting Guide and FAQs

Here are common challenges and solutions when working with peptide synthesis, which can be applied to scaling up this compound.

Problem & Symptoms Possible Causes Recommended Solutions & Checks

| Low Yield Final product mass is significantly lower than theoretical yield. | • Incomplete coupling reactions. • Deprotection side reactions. • Losses during transfer and purification. | • Confirm coupling efficiency: Use a quantitative Kaiser test or HPLC to monitor reaction completion. • Optimize purification: Use C18 media for purification [3]. | | Poor Purity HPLC or TLC shows multiple undesired peaks or spots. | • Incomplete deprotection or coupling. • Racemization during synthesis. • Contaminants from reagents or solvents. | • Improve coupling: Use coupling agents like EDCI/HOBt [2]. • Control racemization: Use HOBt and lower temperature. • Purify effectively: Use C18 media for purification [3]. | | Process Inefficiency Process is too slow, creating a bottleneck. | • Manual handling and monitoring. • Slow evaporation and work-up steps. | • Automate synthesis: Use single-channel or parallel synthesizers [3]. • Automate evaporation: Use automated evaporation technologies [3]. |

Experimental Workflow for Synthesis

The following diagram illustrates a recommended workflow for synthesizing and scaling up this compound, incorporating automation and purification strategies based on the available information.

start Start Synthesis Plan A Resin Swelling & Initial Deprotection start->A B Amino Acid Coupling (Boc-Met & Boc-Leu) A->B C Coupling Efficiency Check (Kaiser Test/HPLC) B->C D Final Cleavage & Global Deprotection C->D Sequence Complete H Scale-Up Consideration C->H For Scale-Up E Crude Product Isolation (Precipitation & Filtration) D->E F Purification (Flash Chromatography, C18) E->F G Analysis & Characterization (HPLC, MS) F->G H->B Optimize Cycle

Synthesis and scale-up workflow for this compound

Key Technical Considerations for Scaling Up

  • Parallel Synthesis: For producing larger quantities, high-throughput automation platforms can significantly decrease synthesis time and improve quality [3].
  • Addressing Purification Bottlenecks: High-performance flash chromatography (HPFC) coupled with C18 media is optimized for peptide purification and is recommended to enhance workflow efficiency [3]. Automated parallel purification can bridge the efficiency gap between synthesis and purification [3].

References

Boc-Met-Leu-OMe degradation pH pathways

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability and Handling

The core stability challenges for Boc-Met-Leu-OMe involve its two main functional groups: the Boc-protecting group and the methionine residue.

  • Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is designed to be removed by acids [1]. This means exposure to even mild acidic conditions can cleave this protecting group, deprotecting your peptide prematurely.
  • Oxidation of Methionine: The side chain of methionine is highly susceptible to oxidation, which can form methionine sulfoxide (Met(O)) or methionine sulfone [2]. This reaction can be influenced by solvents, temperature, and the presence of oxidizing agents.

Experimental Troubleshooting Guide

Here is a summary of key issues and how to address them based on standard peptide chemistry practices.

Issue Possible Cause Recommended Solution
Premature deprotection/unexpected product Exposure to acidic conditions or reagents [1] Strictly avoid TFA, HCl, and other acids during handling and storage.
Decreased reactivity/purity Oxidation of Methionine to Methionine sulfoxide (Met(O)) [2] Use degassed solvents, work under inert atmosphere (N2 or Ar), include reducing agents.
Low yield or failure in synthesis Side reactions during final deprotection [2] For final cleavage, use a "low-high" HF method with scavengers to minimize alkylation side reactions.
Incomplete cleavage from resin Inefficient deprotection reaction [2] Ensure proper pre-cleavage preparation (e.g., drying resin) and use optimized scavenger mixtures.

Frequently Asked Questions

What is the primary chemical liability of this compound? Its two main liabilities are its acid-sensitive Boc protecting group and the oxidation-prone methionine side chain. The molecule requires careful handling to avoid both acidic conditions and exposure to oxidizers [2] [1].

How can I prevent the oxidation of methionine during handling? It is crucial to use degassed solvents and operate under an inert atmosphere (nitrogen or argon). Storing the compound at low temperatures in an oxygen-free environment will also help maintain its stability [2].

What should I do if my peptide has been oxidized to Met(O)? Methionine sulfoxide can be reduced back to methionine. One effective method is treatment with a "low-high" hydrofluoric acid (HF) procedure in the presence of scavengers like dimethyl sulfide (DMS) [2].

Why is my final deprotection step yielding side products? Side products often arise from alkylation of sensitive residues like tryptophan, tyrosine, or cysteine by highly reactive carbocation intermediates (e.g., t-butyl cations) generated during acidolysis. Using potent scavenger mixtures (e.g., anisole, DMS, p-thiocresol) in your cleavage cocktail can effectively "quench" these reactive species and minimize side reactions [2].

Experimental Workflow and Degradation Pathways

The following diagrams outline the core experimental workflow for handling this compound and its major degradation pathways.

Start Start: Handle this compound Inert Work under Inert Atmosphere Start->Inert AvoidAcid Strictly Avoid Acidic Conditions Inert->AvoidAcid CheckPurity Check Purity via HPLC AvoidAcid->CheckPurity Oxidized Peptide Oxidized? CheckPurity->Oxidized Store Store Cold, Anaerobic, Dark Oxidized->Store No Reduce Reduce with HF/DMS (Low-High Method) Oxidized->Reduce Yes Reduce->Store

cluster_0 Pathway 1: Acid-Induced Deprotection cluster_1 Pathway 2: Methionine Oxidation BML This compound (Stable Compound) Acid Exposure to Acid (e.g., TFA, HCl) BML->Acid Trigger Oxidant Exposure to Oxidants (O₂, peroxides) BML->Oxidant Trigger BocRemoval Boc Group Removal Acid->BocRemoval Deprotected H₂N-Met-Leu-OMe (Deprotected Peptide) BocRemoval->Deprotected Sulfoxide Sulfur Atom Oxidation Oxidant->Sulfoxide MetO Boc-Met(O)-Leu-OMe (Methionine Sulfoxide) Sulfoxide->MetO

References

troubleshooting incomplete Boc deprotection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

The following table summarizes the core issues and their primary solutions related to incomplete Boc deprotection.

Question Brief Answer
How can I detect incomplete Boc deprotection? Monitor for unexpected peaks (like isobutylene) in GC analysis of residual solvents [1] and look for low-yield or failed subsequent coupling steps [2].
What is the most common cause of incomplete deprotection? In solid-phase synthesis, the use of 100% TFA can cause insufficient resin swelling, leading to incomplete Boc group removal. Using a 55% TFA/DCM mixture is often more effective [2].
What side reactions occur during deprotection and how do I prevent them? The reactive tert-butyl cation can alkylate sensitive residues like Trp, Cys, or Met. This is prevented by adding scavengers such as anisole, dithioethane (DTE), or p-thiocresol to trap the cation [3] [4].
Could an impurity cause a deprotection artifact? Yes, trace amounts of a molecule that still has the Boc group attached can decompose during analysis (e.g., in a GC inlet), creating an isobutylene peak that mimics residual solvent [1].
Are there alternatives to TFA for Boc removal? Yes, for specific applications like cleaving peptides from Boc-based resins, strong acids like anhydrous HF or TFMSA are used, but they require specialized, safe-handling equipment [4].

Troubleshooting Guide: Causes and Solutions

For a more detailed understanding, the table below expands on the specific problems, their underlying causes, and verified solutions.

Problem Root Cause Recommended Solution & Experimental Protocol
Incomplete Deprotection in SPPS Inadequate resin swelling with 100% TFA, limiting acid diffusion and reaction [2]. Protocol: Use a 55% TFA/DCM (v/v) mixture for 30 minutes instead of 100% TFA for 5 minutes. This significantly improves resin swelling and deprotection efficiency [2].
Amino Acid-Specific Side Reactions The tert-butyl cation generated during deprotection alkylates electron-rich side chains (Trp, Cys, Met) [3]. Protocol: Incorporate 0.5% dithioethane (DTE) or a mixture of anisole and p-thiocresol into your TFA deprotection solution to act as scavengers [3] [4].
Artifact Peaks in GC Analysis A trace impurity (<0.01%) with an incompletely removed Boc group decomposes during high-temperature GC analysis, producing an isobutylene peak [1]. Protocol: If an unexpected isobutylene peak is observed, use LC-MS to check for the presence of low-level Boc-containing impurities in the final drug substance [1].
Failed Cleavage from Resin Standard TFA conditions are not strong enough to cleave the peptide from certain Boc-chemistry resins (e.g., MBHA resin) [4]. Protocol: Use specialized cleavage reagents like anhydrous HF or TFMSA. Caution: These are highly toxic and corrosive, requiring dedicated HF-resistant apparatus and strict safety protocols [4].

Experimental Workflow for Boc Deprotection Troubleshooting

For a visual summary, the diagram below outlines a logical workflow for diagnosing and addressing incomplete Boc deprotection.

Start Start: Suspected Incomplete Boc Deprotection Detect Detection Method Start->Detect GC Unexpected isobutylene peak in GC-MS Detect->GC Coupling Low yield in subsequent coupling step Detect->Coupling Cause Identify Root Cause GC->Cause Coupling->Cause Coupling->Cause Impurity Boc-containing impurity in final product Cause->Impurity Resin Inadequate resin swelling (SPPS) Cause->Resin SideRx Alkylation side reaction on Trp, Cys, Met Cause->SideRx Solution Implement Solution Impurity->Solution Resin->Solution SideRx->Solution LCMS Use LC-MS for impurity profiling and purification Solution->LCMS TFAmixture Use 55% TFA/DCM for 30 min [2] Solution->TFAmixture Scavengers Add cationic scavengers (e.g., DTE, anisole) [3] [4] Solution->Scavengers

Key Experimental Protocols

Here are the detailed methodologies for the most critical solutions mentioned above.

  • Improved Deprotection for SPPS [2]

    • Place the peptide-resin in a reaction vessel.
    • Add a sufficient volume of a 55% Trifluoroacetic Acid (TFA) / 45% Dichloromethane (DCM) mixture (v/v) to fully suspend the resin.
    • Allow the reaction to proceed for 30 minutes at room temperature with gentle agitation.
    • Drain the deprotection solution and wash the resin thoroughly with DCM before proceeding to the next step.
  • Preventing Alkylation with Scavengers [3] [4]

    • Prepare the standard TFA-based deprotection solution (e.g., 55% TFA/DCM or 100% TFA as required).
    • Add scavengers to this solution. Common and effective choices include:
      • 0.5% Dithioethane (DTE) [3]
      • A combination of Anisole (1%) and p-Thiocresol (0.2%) for peptides containing Cys [4]
    • Use this scavenger-containing solution for the standard deprotection cycle. The scavengers will react with and "trap" the highly reactive tert-butyl cations before they can attack the peptide.

References

optimizing reaction time methionine-leucine coupling

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Coupling Issues

The table below summarizes frequent challenges encountered during peptide coupling and their solutions.

Problem Possible Cause Recommended Solution
Low Yield/Incomplete Coupling Inefficient reagent for sterically hindered AAs [1]; Incorrect reagent concentration [1] Switch to efficient reagent (e.g., HATU, T3P) [1]; Use 1.5-3.0 eq. of T3P relative to amino acid [1]
Racemization Base-sensitive amino acids; Over-activation of carboxyl group [1] Use low-racemization reagents (HATU, PyBOP, T3P) [1]; Optimize base type/concentration [1]
Oxidation of Methionine Exposure to air during/of reaction [2] [1] Perform reaction under inert atmosphere (Argon/N2) [1]; Use degassed solvents [1]
Solubility Issues Poor solvation of reactants in solvent [1] Use polar aprotic solvents (DMF, NMP), ideal for T3P [1]
Difficult Purification Hydrophobic by-products from reagents [1] Use T3P, generates water-soluble by-products easily removed [1]

Detailed Experimental Protocol for Coupling

This protocol outlines a general method for coupling Methionine and Leucine using the highly efficient T3P reagent.

  • Objective: To form a peptide bond between N-protected Methionine and Leucine-alkyl ester.
  • Materials:
    • N-protected Methionine (e.g., Fmoc-Met-OH)
    • Leucine derivative (e.g., H-Leu-OtBu)
    • Coupling Reagent: T3P (often as 50% solution in DMF or ethyl acetate)
    • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
    • Solvent: Anhydrous DMF or NMP
  • Procedure:
    • Dissolution: Dissolve the N-protected Methionine (1.0 equivalent) and H-Leu-OtBu (1.05 equivalents) in anhydrous DMF.
    • Cooling: Cool the mixture in an ice bath (0-5 °C).
    • Base Addition: Add the base (e.g., NMM, 2.0 equivalents) with stirring.
    • T3P Addition: Slowly add T3P (1.5 to 3.0 equivalents) to the cold solution.
    • Reaction: Allow the reaction to warm to room temperature and stir. Monitor reaction completion by TLC or LC-MS. The reaction time can vary from 2 to 12 hours.
    • Work-up: Quench by diluting with ethyl acetate and wash sequentially with:
      • 10% aqueous citric acid solution
      • Saturated sodium bicarbonate solution
      • Brine
    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.
    • Purification: Purify the crude product by flash chromatography or recrystallization.

Experimental Workflow Diagram

The following diagram visualizes the key steps in the peptide coupling and optimization workflow.

peptide_coupling start Start: Dissolve Protected Methionine & Leucine cool Cool Reaction Mixture (0-5°C) start->cool add_base Add Base (e.g., NMM) cool->add_base add_t3p Add Coupling Reagent (T3P) add_base->add_t3p react Stir at Room Temperature (Monitor by TLC/LC-MS) add_t3p->react decision Reaction Complete? react->decision decision:s->react:s No workup Quench & Work-up decision->workup Yes purify Purification (Chromatography) workup->purify end Obtain Dipeptide purify->end

Key Optimization Parameters

For a systematic approach, create a Design of Experiments (DoE) matrix varying the parameters below to find the optimal conditions for your specific system.

Parameter Typical Range Optimization Notes
Coupling Reagent HATU, T3P, PyBOP T3P recommended for lower racemization and easier purification [1]
Reagent Equivalents 1.5 - 3.0 eq. Start with 1.5 eq. of T3P; increase for hindered amino acids [1]
Reaction Time 2 - 12 hours Monitor by TLC/LC-MS; time varies with amino acid hindrance and reagent used
Reaction Atmosphere Inert (Argon/N₂) Critical for Methionine to prevent oxidation to methionine sulfoxide [2] [1]
Base NMM, DIPEA 2.0 equivalents often sufficient; ensure complete activation of carboxyl group [1]

Key Technical Takeaways

  • Reagent Choice is Paramount: Modern reagents like T3P and HATU are superior for difficult couplings, offering high yields with minimal racemization [1].
  • Protect Methionine from Oxidation: The sulfur in methionine is prone to oxidation [2]. Conducting the reaction under an inert atmosphere (Argon) is strongly recommended [1].
  • Stoichiometry Matters: Using an appropriate excess of coupling reagent (1.5-3.0 equivalents) is crucial for driving the reaction to completion [1].

References

Boc-Met-Leu-OMe vs Boc-Leu-Met-OMe

Author: Smolecule Technical Support Team. Date: February 2026

Why Peptide Sequence Matters

The sequence of amino acids in a peptide is fundamental to its biological activity. Research on similar peptides provides strong evidence that switching the order of amino acids can dramatically alter how the molecule functions.

The table below summarizes the core concepts that guide the understanding of peptide sequence effects:

Concept Description Relevance to Boc-Met-Leu-OMe vs. Boc-Leu-Met-OMe
N-terminal Role The N-terminal region is often critical for receptor recognition and binding [1]. Switching Met and Leu changes the N-terminal residue presented to the receptor.
Conformational Flexibility Linear peptides can adopt multiple structures; different sequences favor different shapes [2]. The two dipeptides will likely populate distinct sets of 3D conformations.
Protecting Group Impact The Boc group can convert an agonist peptide into an antagonist or weakly active ligand [1]. As both sequences are N-Boc protected, this effect is a constant, but the specific interaction may vary with sequence.

A key insight comes from studies on the potent chemotactic tripeptide fMLF-OMe (formyl-Met-Leu-Phe-OMe). In this peptide, the N-terminal formyl-methionine is crucial for receptor binding and activation. Replacing the formyl group with a Boc group (resulting in Boc-Met-Leu-Phe-OMe) dramatically reduces or eliminates its agonist activity, often transforming it into a receptor antagonist [1]. This highlights the extreme sensitivity of biological function to the chemical nature of the N-terminus.

Furthermore, conformational analyses show that a peptide's sequence dictates its possible 3D structures. The parent peptide fMLF-OMe is highly flexible, while a constrained analogue exhibits different structures and a six-fold increase in activity [2]. This confirms that the specific arrangement of amino acids directly influences the bioactive conformation.

Proposed Framework for Comparison

Since a direct head-to-head comparison was not found, you can evaluate these dipeptides based on the following parameters. The experimental protocols below are standard in peptide science and drug discovery.

Evaluation Parameter Experimental Protocol
Receptor Binding Affinity Use a competitive binding assay with a labeled ligand (e.g., fluorescent or radioactive) on cells expressing the target receptor. Measure the half-maximal inhibitory concentration (IC₅₀).
Biological Activity Test in functional assays relevant to the target pathway. For immunology, this could be neutrophil chemotaxis (using a Boyden or Transwell chamber), superoxide anion production, or lysosomal enzyme release [1].
Conformational Analysis Determine the 3D structure in solution using Nuclear Magnetic Resonance (NMR) spectroscopy or analyze low-energy conformers via theoretical calculations (e.g., molecular mechanics) [2].

Synthesis and Handling Considerations

When working with these compounds, be mindful of synthesis and stability factors that can impact your results.

  • Epimerization Risk: During peptide synthesis, the activation of the carboxylic acid for coupling can lead to epimerization (racemization), where the chiral center loses its configuration [3]. This produces a diastereomeric impurity that is difficult to separate and can invalidate biological data. Using coupling reagents like DIC with HOBt or HOAt is recommended to suppress this side reaction [3].
  • Physical Properties: this compound is a solid with a reported melting point of 107-109 °C [4]. Store such compounds at 0-8°C as recommended for similar Boc-protected peptides [4] [5] [6].

To visualize the logical process of comparing these two dipeptides, the following diagram outlines the key questions and evaluation methods.

Start Core Question: How do this compound and Boc-Leu-Met-OMe differ? Q1 Do they have different 3D structures? Start->Q1 Q2 Do they bind to the target receptor differently? Start->Q2 Q3 Do they elicit different biological effects? Start->Q3 M1 Method: Conformational Analysis (NMR, Computational Modeling) Q1->M1 M2 Method: Binding Assay (Competitive ELISA, SPR) Q2->M2 M3 Method: Functional Assays (Chemotaxis, Enzyme Release) Q3->M3 Conclusion Synthesize data to determine impact of sequence reversal on function M1->Conclusion M2->Conclusion M3->Conclusion

Conclusion and Alternative Search Strategies

To find more specific data, you could:

  • Search specialized databases like PeptideDB or the Protein Data Bank (PDB) for structures of similar dipeptides.
  • Use SciFinder or Reaxys to perform a structure-based search, which may uncover synthetic reports or proprietary biological data not found in general literature.
  • Broaden your search to include the more extensively studied tripeptide Boc-Met-Leu-Phe-OMe as a reference point for the Boc-Met-Leu- motif.

References

Compound Identification & Foundational Data

Author: Smolecule Technical Support Team. Date: February 2026

The compound Boc-Met-Leu-OMe has the CAS Number 66880-59-9 [1]. Its molecular formula is C17H32N2O5S, with a molecular weight of 376.51100 g/mol [1]. This foundational data is essential for any subsequent analytical work.

A Framework for Your HPLC Method Development

Although a direct protocol for this compound was not found, you can develop a robust method by adapting established principles for peptide and small molecule analysis. The table below outlines the key parameters to consider, with general recommendations and an example from a validated peptide HPLC method for reference [2].

Parameter General Recommendation for Peptide Analysis Example from a Validated Method (Ga-68-DOTATATE) [2]
Column Chemistry Reversed-Phase (e.g., C18) C18, 3 μm, 120Å, 3.0 x 150 mm

| Mobile Phase | Water + Organic Modifier (e.g., ACN) with acidic modifier (e.g., TFA) | A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFA | | Gradient | Multi-step gradient to separate closely eluting impurities | 0-8 min: 24% B → 9-14 min: 60% B → 14-16 min: 24% B | | Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | 0.600 mL/min | | Detection Wavelength | Low UV range (e.g., 210-220 nm) for peptide bonds | 220 nm | | Temperature | Controlled, often 25-40°C | 30°C |

The following workflow diagrams the logical process for establishing and validating a reliable HPLC method based on this framework.

cluster_1 Method Validation (ICH Q2(R1)) Start Start: HPLC Method Development SP Select Stationary Phase (Reversed-Phase C18 Column) Start->SP MP Optimize Mobile Phase (pH, Buffer, Organic Modifier) SP->MP Grad Establish Elution Gradient (Time, %B Composition) MP->Grad Det Set Detection Parameters (e.g., UV 220 nm) Grad->Det Val Validate Method Parameters Det->Val P1 Precision (Repeatability) Val->P1 P2 Accuracy (% Recovery) P1->P2 P3 Specificity (Peak Purity) P2->P3 P4 Linearity & Range P3->P4 P5 LOD/LOQ P4->P5 End End: Validated HPLC Method P5->End

Critical Considerations for Accurate Purity Analysis

When developing your method, pay close attention to these areas often highlighted in analytical chemistry:

  • Impurity Profiling: A single HPLC purity percentage can be misleading. A high "HPLC purity" may not detect enantiomeric impurities or specific by-products that co-elute with the main peak [3]. Using LC-MS alongside HPLC can help identify unknown impurities.
  • Chiral Considerations: The standard reversed-phase HPLC method described will not separate D- and L-amino acid enantiomers. If chiral purity is a concern, you would need a specialized Chiral HPLC method with a chiral stationary phase [4].
  • Method Validation: For results suitable for regulatory submission or publication, the method must be formally validated. This process, guided by ICH Q2(R1), confirms the method is fit for purpose by assessing parameters like precision, accuracy, and specificity [2] [5].

Suggested Path Forward

To create your comparison guide, I suggest you:

  • Source a Certified Reference Standard of this compound from a specialist supplier to ensure accurate method calibration [6].
  • Adapt and Optimize the example parameters in the table for your specific compound, adjusting the gradient and mobile phase as needed.
  • Perform Full Validation on your optimized method to generate the robust, quantitative data required for your guide.

References

comparison Boc vs Fmoc SPPS methionine

Author: Smolecule Technical Support Team. Date: February 2026

Boc vs. Fmoc SPPS at a Glance

The table below summarizes the core differences between the two strategies, which form the basis for handling sensitive residues like methionine.

Feature Boc-SPPS Fmoc-SPPS
Protecting Group Strategy Graduated acid lability [1] [2] Orthogonal protection [1] [2]
N-α Deprotection Strong acid (e.g., 50% TFA in DCM) [1] [2] Mild base (e.g., 20-50% piperidine in DMF) [3] [4]
Side Chain Deprotection & Cleavage Strong acid (e.g., Anhydrous HF, TFMSA) [5] [1] Strong acid (e.g., TFA with scavengers) [1]
Methionine Stability Vulnerable to alkylation by tert-butyl cations during final HF cleavage; requires aggressive scavengers [5] [2] Generally stable to basic deprotection; requires protection from oxidation during final TFA cleavage [3] [4]
Key Side Reactions Cation-induced alkylation of Trp, Met, Cys [2]; aspartimide formation [1] Aspartimide formation (base-catalyzed) [2]; diketopiperazine formation [1]
Compatibility with Met-rich/Long Peptides Suitable for longer, hydrophobic peptides due to aggregation-disrupting strong acid steps [3] Mild conditions reduce side reactions, but aggregation can occur during chain assembly [3] [4]

Methionine Considerations and Experimental Protocols

Methionine is susceptible to several side reactions, and the choice of strategy dictates the specific protective measures required.

Risks to Methionine in SPPS
  • Alkylation: In Boc-SPPS, the strong acids used for final cleavage generate highly reactive tert-butyl cations. These can alkylate the sulfur atom of methionine, leading to sulfonium salt by-products [2].
  • Oxidation: The thioether side chain of methionine can be oxidized to sulfoxide (Met(O)) under various conditions. While this is a concern during handling and final cleavage in both methods, Fmoc-SPPS's avoidance of strong acids during cyclic deprotection minimizes one potential source of oxidation [3].
Detailed Boc-SPPS Protocol with Methionine Protection

This protocol requires specialized, HF-resistant equipment due to the use of highly toxic and corrosive anhydrous hydrogen fluoride (HF) [5].

  • Pre-cleavage Preparation:

    • After chain assembly, wash and dry the peptide-resin thoroughly [5].
    • Critical for Met: Place the resin in the reaction vessel with a powerful scavenger mixture. A recommended combination is HF/Anisole/DMS/p-thiocresol (10:1:1:0.2 by volume). Scavengers like dimethyl sulfide (DMS) and p-thiocresol compete for the tert-butyl cations, protecting methionine (and tryptophan/cysteine) from alkylation [5].
  • Cleavage and Deprotection:

    • Distill anhydrous HF into the cooled reaction vessel (maintained at 0-5°C) [5].
    • React for 30-60 minutes with stirring. For peptides containing Arg(Tos), the reaction may require up to 2 hours [5].
  • Work-up:

    • Evaporate the HF under a stream of nitrogen [5].
    • Extract the peptide from the resin matrix with TFA, filter, and precipitate the crude peptide in cold diethyl ether [5].
Detailed Fmoc-SPPS Protocol

The standard Fmoc deprotection is mild and does not threaten methionine. The primary risk occurs during the final TFA cleavage.

  • Chain Assembly:

    • Deprotection: Treat the resin with a 20-50% piperidine solution in DMF for 3-20 minutes per cycle to remove the Fmoc group [3] [2].
    • Coupling: Perform standard coupling using activated Fmoc-amino acids and reagents like HBTU/HATU with a base [1].
  • Final Cleavage and Deprotection:

    • Use a standard TFA cleavage cocktail. A typical, general-purpose mixture is TFA/Water/Triisopropylsilane (95:2.5:2.5) [1].
    • For peptides containing Met: The triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent potential alkylation. Other scavengers like ethanedithiol can also be used for this purpose. The goal is to keep the methionine side chain reduced.
    • Cleavage is typically performed at room temperature for 1.5-3 hours [1].

Side Reaction Management and Troubleshooting

  • Boc-SPPS: The primary challenge is managing cation-induced damage. Using the recommended aggressive scavenger system (DMS, p-thiocresol) during HF cleavage is the most effective way to protect methionine, tryptophan, and cysteine [5].
  • Fmoc-SPPS: The main concern is aspartimide formation from Asp-Gly sequences, which is base-catalyzed. Using a weaker base like piperidine and avoiding stronger bases like DBU for deprotection can mitigate this [2]. If methionine oxidation is suspected in the crude product, analytical techniques like LC-MS can identify the +16 Da mass shift of methionine sulfoxide.

Strategic Recommendations for Researchers

  • Choose Fmoc-SPPS for most applications, especially for peptides containing acid-sensitive residues or when specialized HF equipment is not available. Its milder, orthogonal nature generally results in fewer side reactions for methionine and allows for real-time monitoring of deprotection [3] [4].
  • Reserve Boc-SPPS for specialized cases, such as the synthesis of very long or highly hydrophobic peptide sequences that are prone to aggregation. The strong acid treatments in Boc chemistry can help disrupt these aggregates [3]. It is also the preferred method for synthesizing C-terminal peptide α-thioesters for native chemical ligation [6].

Advanced Methionine Applications

Beyond standard synthesis, methionine's unique reactivity enables novel bioconjugation and peptide modification strategies. The Redox-Activated Chemical Tagging (ReACT) method allows for site-specific labeling of methionine residues. This technique involves oxidizing methionine and reacting it with an oxaziridine probe to introduce a bioorthogonal handle (e.g., an alkyne), which can then be modified via click chemistry [7]. This provides a powerful, cysteine-independent tool for creating defined antibody-drug conjugates or fluorescently labeled proteins.

To visualize the critical differences in handling methionine during the final cleavage step of each strategy, see the workflow below:

cluster_boc Boc-SPPS Cleavage cluster_fmoc Fmoc-SPPS Cleavage Start Start: Completed Peptide-Resin Boc1 Load resin with HF and aggressive scavenger mix (e.g., DMS, p-thiocresol) Start->Boc1 Fmoc1 Cleave with TFA cocktail containing scavengers (e.g., Water, TIPS) Start->Fmoc1 Boc2 Cleave with HF at 0-5°C for 30-60 min Boc1->Boc2 Boc3 Scavengers neutralize t-butyl cations Boc2->Boc3 BocOut Crude Peptide Boc3->BocOut Fmoc2 Reaction at RT for 1.5-3 hours Fmoc1->Fmoc2 Fmoc3 Mild scavengers prevent potential alkylation Fmoc2->Fmoc3 FmocOut Crude Peptide Fmoc3->FmocOut

References

Biological Activity of fMLF-OMe and Select Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Analog Structure Chemotaxis Superoxide Anion (O₂⁻) Production Lysozyme Release Receptor Binding Affinity Notes
For-Met-Leu-Phe-OMe (fMLF-OMe) [1] [2] Strong agonist [2] Strong trigger [2] Strong trigger [2] High (nM range) [1] Reference agonist; binds FPR [1].
For-Gln-Tyr-Phe-OMe [2] Inactive [2] Strong trigger [2] Elicits release [2] Micromolar range [2] Triggers killing mechanisms without chemotaxis.
For-Gln-Tyr-Tyr-OMe [2] Inactive [2] Minor trigger [2] Elicits release [2] Micromolar range [2] Similar profile to For-Gln-Tyr-Phe-OMe.
N-Boc tripeptide analogs [1] Variable (Significant to inactive) [1] Variable [1] Variable [1] Not specified Replacing N-terminal formyl with Boc can convert agonists to antagonists or weakly active agonists [1].

Detailed Experimental Protocols

The biological activities in the table above are typically determined using the following established assays on human neutrophils.

Neutrophil Functional Assays
  • Directed Migration (Chemotaxis) Assay

    • Objective: To measure the directional movement of neutrophils toward a chemical attractant.
    • Method: A Boyden chamber or a similar multi-well system is used, separated by a membrane with pores small enough for cells to crawl through. The peptide analog is placed in the lower chamber, and a neutrophil suspension is placed in the upper chamber. After incubation, the membrane is fixed and stained, and the number of cells that have migrated to the lower side is counted under a microscope. The optimal peptide concentration for stimulation is determined from a dose-response curve [1].
  • Superoxide Anion (O₂⁻) Production Assay

    • Objective: To quantify the release of superoxide radicals, a key microbicidal agent.
    • Method: Neutrophils are incubated with cytochrome c and stimulated with the peptide analog. The superoxide anion reduces cytochrome c, and the change in absorbance at 550 nm is measured spectrophotometrically. The amount of reduced cytochrome c is proportional to O₂⁻ production, calculated using its extinction coefficient. Results are plotted as a function of peptide concentration to find the optimal stimulating dose [1] [2].
  • Lysozyme Release Assay

    • Objective: To measure the degranulation of neutrophil granules.
    • Method: Neutrophils are stimulated with the peptide analog. After incubation, the cells are centrifuged, and the supernatant is collected. The supernatant is mixed with a suspension of Micrococcus lysodeikticus. Lysozyme in the supernatant lyses the bacteria, causing a decrease in turbidity that is measured spectrophotometrically at 450 nm. The rate of turbidity decrease is proportional to lysozyme activity [1] [2].
Receptor Binding Studies
  • Competitive Binding Assays
    • Objective: To determine the affinity of an analog for the formyl peptide receptor (FPR).
    • Method: Neutrophils or cell membranes containing FPR are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-fMLF) in the presence of increasing concentrations of the unlabeled test analog. The bound radioactivity is separated and measured after incubation. Data are analyzed to determine the inhibitory constant (Ki), which represents the affinity of the test analog for the receptor [2].

Formyl Peptide Receptor Signaling Pathway

The biological assays measure the cellular responses triggered by the activation of the Formyl Peptide Receptor (FPR). The following diagram illustrates this key signaling pathway.

fpr_pathway Ligand fMLF-OMe or Analogs FPR Formyl Peptide Receptor (FPR) Ligand->FPR GProtein Heterotrimeric G-Protein (Gαᵢ) FPR->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Gαᵢ & βγ Subunits PKC Protein Kinase C (PKC) PLC->PKC DAG CaRelease Calcium Mobilization PLC->CaRelease IP₃ Chemotaxis Directed Cell Migration (Chemotaxis) PKC->Chemotaxis ROS Superoxide Anion (O₂⁻) Production PKC->ROS CaRelease->Chemotaxis Degranulation Enzyme Release (e.g., Lysozyme) CaRelease->Degranulation

Key Research Insights on Boc-Met-Leu-Phe-OMe Analogs

  • N-terminal Modification is Critical: Research indicates that replacing the formyl group in fMLF-OMe with a Boc group often results in a significant loss of agonist activity, sometimes converting the molecule into a receptor antagonist [1]. This highlights the N-terminus as a key site for modulating biological activity.
  • Receptor Interaction Model: The FPR has a hydrophobic pocket with a positive charge that interacts with the methionine side chain, and a small cavity that binds the formyl group via hydrogen bonds [1]. The bulky Boc group disrupts this specific interaction, explaining its different pharmacological profile.
  • Conformational Restriction: Studies using conformationally restricted proline scaffolds in place of methionine show that altered spatial orientation of the N-terminal group can lead to unexpected activity, including active Boc-derivatives [1]. This suggests that Boc-Met-Leu-OMe's activity is not solely defined by the Boc group but also by its overall 3D structure.

References

Boc-Met-Leu-OMe spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Available Spectroscopic Data

The table below summarizes the specific information found for Boc-Met-Leu-OMe:

Spectroscopic Technique Available Data / Status
1H NMR Spectrum is referenced and available [1]. The actual numerical data or spectral image is not provided in the search results.
Other Data (IR, MS, etc.) Not found in the current search results.

The search results indicate that researchers actively study and synthesize peptides containing methionine and leucine, confirming the relevance of these building blocks [2] [3]. However, the specific comparative data on the performance of this compound versus other alternatives was not located.

How to Access the Full Data

You can use the available information as a starting point for a deeper investigation. Here are the most effective paths to acquire the data you need:

  • Access the NMR Spectrum: Visit the ChemicalBook page for BOC-LEU-OME (CAS 63096-02-6) to view the referenced 1H NMR spectrum [1]. This will provide you with the chemical shifts and splitting patterns.
  • Consult Specialized Databases: Search scientific databases using the CAS number. These platforms often host complete sets of spectroscopic data.
    • Reaxys and SciFinder-n are particularly comprehensive for chemical and pharmacological data.
    • PubMed Central and other general science databases can be searched for journal articles that may have synthesized and fully characterized this specific compound [4] [2] [3].
  • Perform In-House Characterization: If the data cannot be found, standard experimental protocols can be used to characterize the compound in your own lab. The workflow for this process is outlined below.

Start Start: Obtain Sample of This compound NMR 1H NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS HPLC HPLC for Purity Start->HPLC Data Compile All Data NMR->Data IR->Data MS->Data HPLC->Data End End: Full Characterization Data->End

A Path Forward for Your Comparison Guide

Since a direct comparison was not found, you can construct a robust guide by generating the data. Here’s a potential framework:

  • Define Comparison Metrics: Clearly state the parameters for comparison, such as coupling efficiency, epimerization risk during peptide synthesis, stability under various conditions, and cost [4].
  • Benchmark Against Alternatives: Compare this compound with other common derivatives, for example:
    • Boc-Met-Leu-OH (free acid)
    • Fmoc-Met-Leu-OMe (Fmoc-protected variant)
    • Derivatives with different side-chain protection for Methionine.
  • Perform Key Experiments:
    • Synthesis & Coupling: Use standard peptide coupling reagents (e.g., HBTU, DIC) to test incorporation efficiency [4].
    • Chiral Integrity Analysis: Employ Marfey's reagent or chiral HPLC to test for epimerization, a known issue in peptide synthesis [4].
    • Stability Studies: Monitor degradation under acidic (e.g., TFA) or basic conditions to inform handling and storage [5].

References

solubility profile Boc-Met-Leu-OMe organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of Boc-Met-Leu-OMe

The table below summarizes the available physical data for this compound (CAS 66880-59-9), which can offer initial clues about its solubility [1].

Property Value Notes
Molecular Formula C₁₇H₃₂N₂O₅S -
Formula Weight 376.51 g/mol -
Melting Point 107-109 °C Solvents used: ethyl acetate and hexane [1]
Density 1.088±0.06 g/cm³ (Predicted) -
pKa 11.10±0.46 (Predicted) -

The mention that its melting point was determined in ethyl acetate and hexane suggests that these solvents can be used in experimental procedures, though it does not directly quantify its solubility in them [1].

Experimental Approach to Determine Solubility

For research purposes, establishing a solubility profile requires laboratory experimentation. The following workflow outlines a general protocol you can adapt.

Start Start Solubility Test Step1 1. Select Solvent Series (e.g., Hydrocarbons, Ethers, Chlorinated, Alcohols, Dipolar Aprotic) Start->Step1 Step2 2. Prepare Saturated Solution Add excess solute to solvent and agitate at constant temperature Step1->Step2 Step3 3. Equilibrium Solution Allow mixture to reach equilibrium (typically 24 hours) Step2->Step3 Step4 4. Analyze Concentration Filter and use gravimetric analysis or HPLC to quantify dissolved solute Step3->Step4 Step5 5. Compile Solubility Profile Create a table of solvents and corresponding solubility values Step4->Step5

Diagram Title: Experimental Workflow for Solubility Profiling

Here are some key considerations for the experiment:

  • Solvent Selection: Test a range of solvents with different polarities (e.g., hexane, diethyl ether, dichloromethane, ethyl acetate, methanol, dimethylformamide (DMF)) to establish a comprehensive profile.
  • Temperature Control: Conduct tests at a standard temperature (e.g., 20°C or 25°C) and ensure it is maintained throughout the experiment, as solubility is temperature-dependent.
  • Handling Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Alternative Strategies for Obtaining Data

Since direct data is unavailable, here are practical steps you can take:

  • Consult Specialized Suppliers: Contact companies that sell this compound (suppliers are listed in one of the search results) [1]. They may have technical data sheets with solubility information that is not publicly listed.
  • Search Literature and Patents: Perform a detailed search on scientific databases (like SciFinder-n or Reaxys) for journal articles or patents that use this specific compound. The experimental sections often describe the solvents used for reactions or recrystallization, indirectly revealing solubility.
  • Leverage Related Compound Data: While not a perfect substitute, the properties of simpler building blocks like Boc-L-leucine methyl ester (which is a liquid at room temperature) [2] [3] can provide some context. However, the presence of the methionine side chain in this compound will significantly alter its solubility behavior.

References

Boc-Met-Leu-OMe stability study different conditions

Author: Smolecule Technical Support Team. Date: February 2026

A Proposed Framework for a Stability Study

Without specific data for Boc-Met-Leu-OMe, the following table outlines the key factors and typical methods you would investigate in a stability study, based on standard peptide analysis protocols.

Factor/Condition Typical Study Parameters Common Analytical Methods
pH Stability Incubation in buffers across a pH range (e.g., 1-10) at a controlled temperature (e.g., 37°C). HPLC/UPLC to monitor the disappearance of the parent compound and appearance of degradation products [1].
Thermal Stability Storage at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) over time. HPLC-MS/UPLC-MS to identify the chemical nature of any degradants formed [1].
Oxidative Stability Exposure to oxidizing agents (e.g., hydrogen peroxide) or simply to ambient air/oxygen, especially important for Methionine [2]. NMR Spectroscopy can be used to identify structural changes and confirm degradation products [3].

Potential Degradation Pathways

Based on the structure of this compound, the following diagram illustrates its most likely degradation pathways under various conditions. The methionine (Met) residue is particularly susceptible to oxidation [2], while the Boc group and ester bond are labile under specific chemical conditions [1].

G cluster_1 Degradation Pathways BocMetLeuOMe This compound (Stable Compound) AcidicHydrolysis Acidic Conditions (H⁺) BocMetLeuOMe->AcidicHydrolysis BasicHydrolysis Basic Conditions (HO⁻) BocMetLeuOMe->BasicHydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) BocMetLeuOMe->Oxidation Enzymatic Enzymatic Cleavage (e.g., Esterases) BocMetLeuOMe->Enzymatic Degradant1 Degradation Product: H₂N-Met-Leu-OMe (Boc group removal) AcidicHydrolysis->Degradant1 Degradant2 Degradation Product: Boc-Met-Leu-OH (Ester hydrolysis) BasicHydrolysis->Degradant2 Degradant3 Degradation Product: Boc-Met(O)-Leu-OMe (Methionine Sulfoxide) Oxidation->Degradant3 Degradant4 Degradation Product: Boc-Met + H₂N-Leu-OMe (Amide bond cleavage) Enzymatic->Degradant4

References

Comparative Analysis of Peptide Synthesis Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of the most common peptide synthesis methods, highlighting their performance and typical applications.

Methodology Key Principle Typical Yield & Purity Advantages Disadvantages & Limitations Best-Suited Applications

| Solid-Phase (SPPS) [1] | Step-wise chain elongation on an insoluble polymer support. | Varies significantly with sequence and protocol optimization. Purity can exceed 90-98% with purification [2]. | Simplified purification & automation [1]. Suitable for a wide range of peptides. [1] | Shorter synthesis sequences, higher cost, reagent toxicity [1]. Repetitive steps can lead to deletion sequences [2]. | Medium-length peptides; automated, high-throughput synthesis; research-scale production [1]. | | Solution-Phase [1] | Peptide chain built stepwise or by segment coupling in solution. | Generally achieves high purity, easier to purify intermediates [1]. | High purity of final product [1]. More cost-effective at large scale [1]. | Complex, cumbersome, and time-consuming [1]. Limited application for long peptides [1]. | Short peptides; large-scale industrial production [1]. | | Biosynthesis [1] | Uses cellular machinery (e.g., recombinant E. coli) to produce peptides. | Yield is often low and separation can be difficult [1]. | Low production cost [1]. Ideal for long peptides & proteins [1]. | Difficult to separate and purify [1]. Not easy to scale up [1]. | Long peptides and proteins that are difficult to synthesize chemically [1]. | | Hybrid & Advanced | | | | | | | Flow-Based SPPS [3] | Continuous delivery of pre-heated reagents through a solid-support column. | Quality comparable to batch methods; dramatically faster cycle times (down to 1.8 min/residue) [3]. | Extreme speed and efficiency [3]. Reduced reagent consumption [3]. | Requires specialized equipment and optimization. | Rapid synthesis of peptides and small proteins; research applications requiring high speed [3]. | | Robotic System (TaPSy) [4] | Automated, parallel synthesis on a robotic platform. | Reported purity >70% with low solvent use (34.5 mL/cycle) and parallel synthesis of up to 12 peptides [4]. | Economical operation and green solvent compatibility [4]. High parallelism for screening [4]. | May have scale limitations. | High-throughput parallel synthesis for research and screening purposes [4]. |

Experimental Protocols for Yield and Purity

To ensure optimal results, here are detailed protocols and key optimization strategies from recent studies.

Optimizing Solid-Phase Peptide Synthesis (SPPS)

SPPS is highly sensitive to protocol details. The theoretical purity of a peptide is calculated by raising the average yield per step to the power of the total number of steps. For a 70-mer peptide (140 steps), even a small change in per-step efficiency has a dramatic impact [2]:

  • 97% yield/step → 0.97¹⁴⁰ = 1.4% overall yield
  • 99% yield/step → 0.99¹⁴⁰ = 24% overall yield
  • 99.5% yield/step → 0.995¹⁴⁰ = 50% overall yield [2]

To achieve high yields, a systematic optimization workflow is essential. The following diagram outlines the key steps for optimizing an SPPS protocol.

G Start Start SPPS Optimization SeqAnalysis Sequence Analysis Start->SeqAnalysis RiskAssess Assess Side-Reaction Risks SeqAnalysis->RiskAssess MethodScreen Method Screening & Optimization RiskAssess->MethodScreen Resin Resin Selection MethodScreen->Resin Chemistry Coupling Chemistry MethodScreen->Chemistry Temperature Reaction Temperature MethodScreen->Temperature Monitoring Deprotection Monitoring MethodScreen->Monitoring DoubleCoupling Double Coupling for difficult sequences MethodScreen->DoubleCoupling Capping Capping (Acetylation) MethodScreen->Capping

Key experimental parameters to test during the "Method Screening" phase include [2]:

  • Resin Selection: Polystyrene and PEG-based resins have different swelling and compatibility properties.
  • Coupling Chemistry: Fast, reactive reagents like HATU/HCTU vs. more stable ones like DIC/HBTU.
  • Reaction Temperature: Elevated temperature can improve purity and speed, but must be tested. Note that microwave heating is simply one method of heating.
  • Deprotection Monitoring: Use synthesizers with UV monitoring to ensure the Fmoc removal step is complete before proceeding.
  • Double Coupling/Capping: For difficult sequences, perform a second coupling or use a capping step to acetylate unreacted amino groups, minimizing deletion sequences.
Rapid Flow-Based Peptide Synthesis Protocol

This method drastically reduces cycle times. A representative protocol for a model peptide synthesis is as follows [3]:

  • Apparatus: System with an HPLC pump, syringe pump for reagents, a heat exchanger to pre-warm solvents to 60°C, and a low-volume, low-backpressure reaction vessel packed with resin.
  • Cycle Steps:
    • Wash: 20 mL DMF delivered at 10 mL/min for 2 minutes.
    • Fmoc Deprotection: 50% (v/v) piperidine in DMF delivered at 6 mL/min for a short, optimized duration (e.g., 30-60 seconds).
    • Wash: 20 mL DMF at 10 mL/min for 2 minutes.
    • Coupling: Deliver ~2 mmol of pre-activated amino acid (e.g., in 0.3 M HATU/HBTU in DMF) at 1 mL/min for ~6 minutes at 60°C.
  • Key Parameters: Continuous flow of pre-heated reagents and high flow rates for washing are critical for maintaining speed and efficiency. This protocol enabled a cycle time of 12 minutes per residue and can be optimized down to 1.8 minutes [3].
Comparative Evaluation of Chemical vs. Biological Production

A 2008 study directly compared chemical synthesis with the biological QconCAT method for producing isotope-labeled reference peptides for mass spectrometry. Key experimental findings were [5]:

  • Experimental Design: 25 peptides were attempted via both chemical synthesis and biological expression (QconCAT).
  • Yield Outcome: Chemical synthesis successfully produced 24 out of 25 peptides. Only three out of five designed QconCAT genes were successfully expressed.
  • Critical Factors:
    • For chemical synthesis, the primary factors affecting accuracy were the complete resolubilization of peptides and their stability against modifications.
    • For the biological (QconCAT) method, achieving a complete and optimized digestion protocol was the most significant challenge to generating an equimolar peptide mixture.
  • Conclusion: Under the conditions tested, neither method proved universally superior; the choice depends on the specific peptide sequences and resources [5].

Recommendations for Research and Development

  • For most research applications, SPPS using the Fmoc strategy is the recommended starting point due to its versatility, wide adoption, and capacity for automation [1].
  • If speed is the primary driver for synthesizing multiple peptides, Flow-Based SPPS or Robotic Parallel Systems like TaPSy offer significant advantages [4] [3].
  • For producing very long peptides or small proteins, Biosynthesis (recombinant expression) or a hybrid approach combining SPPS with solution-phase segment ligation may be necessary [1].

References

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XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

376.20319330 g/mol

Monoisotopic Mass

376.20319330 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-21-2023

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